1-Benzyl-3-(methylamino)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAYAIWNQQWSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549453 | |
| Record name | 1-Benzyl-N-methylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96568-35-3 | |
| Record name | 1-Benzyl-N-methylpyrrolidin-3-amine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90549453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-N-methylpyrrolidin-3-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-3-(methylamino)pyrrolidine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-(methylamino)pyrrolidine is a synthetic compound of significant interest in medicinal chemistry and pharmacology. Its structural motif, a substituted pyrrolidine ring, is a common feature in a variety of biologically active molecules, including approved pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the area of neuroscience.
Chemical Properties and Structure
This compound, also known as N-benzyl-N-methyl-3-pyrrolidinamine, is a chiral compound that can exist as a racemic mixture or as individual enantiomers.[1] The (3S)-(+)-enantiomer is also commercially available and has been studied for its specific biological activities.[2]
Physicochemical Properties
The key physicochemical properties of this compound and its common salt forms are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Reference(s) |
| IUPAC Name | 1-benzyl-N-methylpyrrolidin-3-amine | N/A |
| Synonyms | N-benzyl-N-methyl-3-pyrrolidinamine | [1] |
| CAS Number | 96568-35-3 (racemate) | [1] |
| 169749-99-9 ((3S)-enantiomer) | [2] | |
| Molecular Formula | C₁₂H₁₈N₂ | [1] |
| Molecular Weight | 190.29 g/mol | [1] |
| Appearance | Colorless to light yellow or light orange clear liquid | [1] |
| Boiling Point | 107 °C at 2.3 mmHg | [1] |
| Density | 0.99 g/mL | [1] |
| pKa (Predicted) | 10.16 ± 0.20 ((S)-enantiomer) | [3] |
| Solubility | Information not readily available, but expected to be soluble in organic solvents. | N/A |
Structural Elucidation
The chemical structure of this compound consists of a central pyrrolidine ring. A benzyl group is attached to the nitrogen atom of the pyrrolidine ring (position 1), and a methylamino group is attached to the carbon at position 3.
Caption: 2D structure of this compound.
Spectral Data:
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons, signals for the pyrrolidine ring protons, a signal for the N-H proton of the methylamino group, and a singlet for the methyl group protons. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopicity and coupling with each other.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the benzylic carbon, the carbons of the pyrrolidine ring, and the methyl carbon.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak at m/z 190. The fragmentation pattern would likely involve cleavage of the benzyl group (producing a fragment at m/z 91, the tropylium ion) and fragmentation of the pyrrolidine ring. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines.[4]
Synthesis and Experimental Protocols
This compound can be synthesized through various routes. A common and efficient method is the reductive amination of 1-benzyl-3-pyrrolidinone with methylamine.
Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from commercially available precursors.
Caption: Reductive amination synthesis workflow.
Experimental Protocol: Reductive Amination
This protocol is a general guideline based on standard reductive amination procedures using sodium triacetoxyborohydride.[5][6]
Materials:
-
1-Benzyl-3-pyrrolidinone
-
Methylamine (e.g., as a solution in THF or as a salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) for extraction
Procedure:
-
To a stirred solution of 1-benzyl-3-pyrrolidinone (1 equivalent) in 1,2-dichloroethane (DCE) is added methylamine (1.1-1.5 equivalents).
-
The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Sodium triacetoxyborohydride (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Potential Biological Activity and Signaling Pathways
While specific studies detailing the comprehensive pharmacological profile of this compound are limited in the public domain, its structural similarity to known psychoactive compounds and its use as a synthetic intermediate suggest that it may interact with various components of the central nervous system (CNS).[1][7] In particular, derivatives of N-benzyl-pyrrolidines have been investigated for their activity at dopamine, serotonin, and norepinephrine receptors and transporters.
Potential Targets and Signaling Pathways
Based on the known pharmacology of structurally related compounds, this compound may modulate one or more of the following neurotransmitter systems:
-
Dopaminergic System: Substituted N-benzyl-pyrrolidines have been shown to act as potent antagonists at dopamine D2 receptors.[2] The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[8]
Caption: Simplified Dopamine D2 receptor signaling pathway.
-
Serotonergic System: N-substituted-3-arylpyrrolidines have been identified as potent and selective ligands for the serotonin 1A (5-HT1A) receptor.[9] The 5-HT1A receptor is also a GPCR coupled to Gαi/o proteins, leading to similar downstream effects as the D2 receptor.[10]
Caption: Simplified Serotonin 1A receptor signaling pathway.
-
Noradrenergic System: The norepinephrine transporter (NET) is another potential target. N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been developed as dual serotonin and norepinephrine reuptake inhibitors.[11] Inhibition of NET leads to an increase in the synaptic concentration of norepinephrine.
Caption: Mechanism of norepinephrine reuptake via NET.
Experimental Protocol: Radioligand Binding Assay
To determine the affinity of this compound for a specific receptor (e.g., dopamine D2 receptor), a competitive radioligand binding assay can be performed. This is a general protocol that would require optimization for the specific target.[8]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)
-
A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-Spiperone for D2 receptors)
-
This compound (test compound)
-
A known non-labeled ligand for the receptor to determine non-specific binding (e.g., Haloperidol for D2 receptors)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
For the determination of total binding, no competing ligand is added. For non-specific binding, a high concentration of a known non-labeled ligand is added.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC₅₀ value of this compound, which can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Conclusion
This compound is a versatile chemical entity with significant potential for applications in drug discovery, particularly in the field of neuroscience. Its straightforward synthesis and the established biological relevance of its structural components make it an attractive scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile, including its specific molecular targets, mechanism of action, and in vivo efficacy. This guide provides a foundational resource for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of N-benzyl-N-methyl-3-pyrrolidinamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical characteristics of N-benzyl-N-methyl-3-pyrrolidinamine. Due to the limited availability of experimental data for this specific compound in public databases, this document establishes a predictive framework based on the known properties of structurally analogous compounds. It outlines standard experimental protocols for the determination of key physicochemical parameters and presents a logical workflow for the characterization of novel chemical entities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, development, and analysis of new pyrrolidine-based compounds.
Introduction
N-benzyl-N-methyl-3-pyrrolidinamine belongs to the class of substituted pyrrolidines, a scaffold of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of a novel compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement. This document provides a foundational guide to the expected physicochemical profile of N-benzyl-N-methyl-3-pyrrolidinamine and the methodologies for its empirical determination.
Predicted Physicochemical Properties and Data from Analogous Compounds
The physicochemical properties of a molecule are dictated by its structure. By examining compounds with similar core structures, we can infer a likely profile for N-benzyl-N-methyl-3-pyrrolidinamine.
Table 1: Physicochemical Data for Analogous Pyrrolidine Derivatives
| Property | (S)-(-)-1-Benzyl-3-pyrrolidinol[1] | (R)-(+)-1-Benzyl-3-pyrrolidinol[2] | 1-Benzyl-3-pyrrolidinone[3] | (3S)-N-Isopropyl-N-methyl-3-pyrrolidinamine[4] |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO | C₁₁H₁₃NO | C₈H₁₈N₂ |
| Molecular Weight ( g/mol ) | 177.24 | 177.24 | 175.23 | 142.242 |
| Boiling Point (°C) | 115 / 0.8 mmHg | - | 77 / 0.01 mmHg | 189.4 ± 8.0 at 760 mmHg |
| Density (g/mL) | 1.07 at 25 °C | - | 1.091 at 25 °C | 0.9 ± 0.1 |
| Refractive Index (n20/D) | 1.548 | - | 1.539 | 1.476 |
| logP (Predicted) | - | 1.3 | 1.3 | 0.46 |
| Flash Point (°C) | 113 | - | >110 | 61.1 ± 9.4 |
Experimental Protocols for Physicochemical Characterization
The following sections detail standard methodologies for determining the key physicochemical properties of a novel tertiary amine like N-benzyl-N-methyl-3-pyrrolidinamine.
Melting Point Determination
The melting point is a fundamental indicator of a solid compound's purity.[5][6][7]
-
Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[6]
-
Methodology (Capillary Method):
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[5][8]
-
The capillary tube is placed in a melting point apparatus.[5][8]
-
The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.
-
A second, slower determination (1-2°C per minute) is performed starting from about 20°C below the approximate melting point.[5]
-
The temperature at which the first liquid appears and the temperature at which the last solid particle liquefies are recorded as the melting range.[5]
-
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]
-
Methodology (Micro boiling point determination):
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The assembly is attached to a thermometer and heated in a Thiele tube or a heating block.[10]
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]
-
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at a given pH, which affects its solubility, permeability, and receptor binding.
-
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration is a common and accurate method for its determination.[11][12]
-
Methodology (Potentiometric Titration):
-
A precise amount of the amine is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).[13]
-
The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.[13]
-
The pH of the solution is recorded after each addition, allowing for equilibration.[13]
-
A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[11]
-
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
-
Principle: logP is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[14]
-
Methodology (Shake-Flask Method):
-
A solution of the compound is prepared in either n-octanol or water (pre-saturated with the other solvent).[15]
-
The two immiscible phases are combined in a vessel and shaken vigorously to facilitate partitioning of the compound until equilibrium is reached.[14][15]
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The logP value is calculated as log₁₀([concentration in octanol] / [concentration in water]).
-
Synthesis and Characterization Workflow
The following diagrams illustrate a generalized workflow for the synthesis and physicochemical characterization of a novel compound like N-benzyl-N-methyl-3-pyrrolidinamine.
Proposed Synthesis Workflow
A common method for the synthesis of N-substituted pyrrolidines is through reductive amination.
References
- 1. (S)-(-)-1-Benzyl-3-pyrrolidinol 99 101385-90-4 [sigmaaldrich.com]
- 2. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:1018443-33-8 | (3S)-N-Isopropyl-N-methyl-3-pyrrolidinamine | Chemsrc [chemsrc.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. LogP / LogD shake-flask method [protocols.io]
Technical Guide: Spectroscopic Analysis of 1-Benzyl-3-(methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic data for 1-Benzyl-3-(methylamino)pyrrolidine (CAS: 96568-35-3). As of this writing, a comprehensive, publicly available experimental dataset for this specific molecule has not been identified. Therefore, the data presented herein is predictive, based on the chemical structure and spectroscopic principles, and is intended to serve as a reference for researchers working with this compound or similar structures.
Molecular Structure:
-
Molecular Formula: C₁₂H₁₈N₂
-
Molecular Weight: 190.29 g/mol
-
Key Features: A tertiary amine within a pyrrolidine ring, a secondary amine side chain, and a benzyl group.
Predicted Spectroscopic Data Summary
The following tables outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Splitting Pattern | Integration (No. of H) | Structural Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅-) |
| ~ 3.62 | Singlet | 2H | Benzyl methylene protons (N-CH₂ -Ph) |
| ~ 3.10 - 3.30 | Multiplet | 1H | Pyrrolidine C3 proton (-CH -NHCH₃) |
| ~ 2.75 - 2.95 | Multiplet | 2H | Pyrrolidine C2/C5 protons |
| ~ 2.45 | Singlet | 3H | Methyl protons (-NH-CH₃ ) |
| ~ 2.20 - 2.60 | Multiplet | 2H | Pyrrolidine C2/C5 protons |
| ~ 1.90 - 2.10 | Multiplet | 1H | Pyrrolidine C4 proton |
| ~ 1.60 - 1.80 | Multiplet | 1H | Pyrrolidine C4 proton |
| ~ 1.50 | Broad Singlet | 1H | Amine proton (-NH -) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Structural Assignment |
| ~ 138.5 | Quaternary aromatic carbon |
| ~ 129.0 | Aromatic CH carbons |
| ~ 128.2 | Aromatic CH carbons |
| ~ 127.0 | Aromatic CH carbons |
| ~ 60.5 | Pyrrolidine C3 carbon |
| ~ 59.8 | Benzyl methylene carbon |
| ~ 56.0 | Pyrrolidine C2/C5 carbons |
| ~ 52.0 | Pyrrolidine C2/C5 carbons |
| ~ 34.0 | Methyl carbon |
| ~ 31.5 | Pyrrolidine C4 carbon |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3350 | N-H Stretch | Secondary Amine |
| 3020 - 3080 | C-H Stretch | Aromatic |
| 2800 - 2980 | C-H Stretch | Aliphatic |
| 1495, 1450 | C=C Stretch | Aromatic Ring |
| 1100 - 1200 | C-N Stretch | Amine |
| 730 - 770, 690 - 710 | C-H Bend | Monosubstituted Benzene |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| Mass-to-Charge Ratio (m/z) | Proposed Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 84 | [C₅H₁₀N]⁺ |
| 58 | [C₃H₈N]⁺ |
General Experimental Protocols
The following are standard methodologies for the spectroscopic analysis of a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: The spectrum is recorded on a 400 MHz spectrometer. Data is acquired over a spectral width of 0-15 ppm with 16-32 scans. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled experiment is run over a spectral width of 0-220 ppm with 1024-2048 scans. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. Data is collected over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 100 µg/mL.
-
Data Acquisition: The analysis is performed using a mass spectrometer equipped with an Electron Ionization (EI) source. The sample is introduced via a direct insertion probe or a Gas Chromatography (GC) inlet. The mass spectrum is recorded over an m/z range of 40-500.
Visualization of Experimental Workflow
Caption: A logical workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Synthesis of Chiral 1-Benzyl-3-(methylamino)pyrrolidine
Introduction: Chiral 1-Benzyl-3-(methylamino)pyrrolidine is a versatile and highly valued building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure is a key feature in various bioactive molecules, particularly those targeting neurological and psychiatric disorders.[3] The ability to modulate biological activity and potentially cross the blood-brain barrier makes its enantiomerically pure forms, (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine and its (R)-enantiomer, critical intermediates for the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound in high chiral purity, complete with detailed experimental protocols, quantitative data, and process diagrams for researchers and drug development professionals.
Strategy 1: Resolution of Racemic Amines
The most direct and industrially scalable method for obtaining enantiomerically pure this compound often involves the synthesis of a racemic mixture followed by chiral resolution. This process separates the two enantiomers by converting them into diastereomeric salts using a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization.
Logical Workflow for Chemical Resolution
Caption: Workflow for synthesizing and resolving racemic this compound.
Experimental Protocols
1. Synthesis of N-Benzyl-3-pyrrolidone (Precursor) This procedure is adapted from established methods for the Dieckmann condensation and subsequent decarboxylation.[4]
-
Step A: Synthesis of Ethyl 3-benzylaminopropionate: Benzylamine is reacted with ethyl acrylate. The mixture is stirred at 30-40°C for 14-16 hours. The product is isolated by vacuum distillation.[4]
-
Step B: Synthesis of Ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate: The product from Step A is reacted with diethyl oxalate in the presence of a base like sodium ethoxide.
-
Step C: Cyclization (Dieckmann Condensation): The product from Step B is treated with a strong base (e.g., sodium ethoxide in toluene) at reflux to induce intramolecular cyclization.
-
Step D: Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is heated with aqueous acid (e.g., HCl) to effect hydrolysis and decarboxylation, yielding N-benzyl-3-pyrrolidone. The final product is purified by vacuum distillation.[4]
2. Synthesis of Racemic (±)-1-Benzyl-3-(methylamino)pyrrolidine
-
Step A: Reductive Amination of N-Benzyl-3-pyrrolidone: N-Benzyl-3-pyrrolidone (1 equiv.) is dissolved in methanol, and ammonium acetate (10 equiv.) is added, followed by sodium cyanoborohydride (1.5 equiv.). The reaction is stirred at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC/GC-MS). The solvent is removed, and the residue is taken up in water, basified with NaOH, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield racemic (±)-1-Benzyl-3-aminopyrrolidine.
-
Step B: Methylation via Eschweiler-Clarke Reaction: To (±)-1-Benzyl-3-aminopyrrolidine (1 equiv.), add formic acid (2.5 equiv.) and aqueous formaldehyde (37 wt. %, 2.2 equiv.). The mixture is heated to reflux (approx. 100°C) for 6-12 hours. After cooling, the solution is basified with 2M NaOH and extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield racemic (±)-1-Benzyl-3-(methylamino)pyrrolidine.
3. Chiral Resolution using Dibenzoyl-L-tartaric acid (L-DBTA) This protocol is based on a patented chemical resolution method.[5]
-
Salt Formation: Racemic this compound (1 equiv.) is dissolved in a suitable organic solvent (e.g., methanol, ethanol). A solution of L-dibenzoyltartaric acid (L-DBTA) (0.5-0.6 equiv.) in the same solvent is added. The mixture is heated to 50-90°C with stirring for 0.5-2.0 hours to ensure complete salt formation.[5]
-
Crystallization: The solution is gradually cooled to room temperature, allowing the less soluble diastereomeric salt, (R)-1-benzyl-3-(methylamino)pyrrolidine · L-DBTA, to crystallize.
-
Isolation and Liberation of (R)-Enantiomer: The crystals are collected by filtration and washed with a small amount of cold solvent. The purified salt is then treated with an aqueous base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free amine. The (R)-1-benzyl-3-(methylamino)pyrrolidine is extracted into an organic solvent, dried, and concentrated.
-
Isolation of (S)-Enantiomer: The mother liquor from the filtration step, now enriched in the (S)-enantiomer salt, is concentrated. The residue is treated with an aqueous base to liberate the (S)-enriched free amine, which can be purified further or resolved again using D-DBTA to achieve high optical purity.
Quantitative Data
| Parameter | Value | Source |
| Enantiomer Yield | > 75% (for each enantiomer) | [5] |
| Optical Purity (e.e.) | > 98% | [5] |
| Resolving Agent | D-DBTA or L-DBTA | [5] |
Strategy 2: Synthesis from the Chiral Pool
This strategy leverages readily available, enantiomerically pure starting materials ("chiral pool") to construct the target molecule, transferring the initial chirality through the synthetic sequence. L-glutamic acid is a common and inexpensive starting material for the synthesis of chiral pyrrolidines.[6]
Plausible Synthesis Pathway from L-Glutamic Acid
Caption: A plausible synthetic route to (S)-1-Benzyl-3-(methylamino)pyrrolidine from L-glutamic acid.
Generalized Experimental Protocol
-
Step 1: Cyclization: L-Glutamic acid is heated in water to induce intramolecular cyclization to form (S)-pyroglutamic acid.
-
Step 2: Amidation & Benzylation: The carboxylic acid of pyroglutamic acid is activated (e.g., with SOCl₂) and reacted with benzylamine to form the N-benzyl amide. The lactam nitrogen can then be benzylated. A more direct route involves protecting the amino group of glutamic acid, reacting with benzylamine, deprotecting, and then cyclizing.
-
Step 3: Lactam Reduction: The resulting N-benzyl pyroglutamone derivative is reduced to the corresponding 1-benzylpyrrolidine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF). This step removes the carbonyl group of the lactam.
-
Step 4: Functional Group Interconversion: The carboxylic acid functionality (or its derivative) at the C3 position (originally C5 of glutamic acid) is converted to an amino or methylamino group. This is a multi-step process. For example, the acid can be reduced to an alcohol, converted to a leaving group (e.g., tosylate), displaced with an azide (N₃⁻), and finally reduced to the primary amine.
-
Step 5: Methylation: The resulting chiral 1-benzyl-3-aminopyrrolidine is methylated, for instance, via reductive amination with formaldehyde and a reducing agent, to yield the final target compound.
Strategy 3: Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly from achiral or prochiral precursors using a chiral catalyst or a chiral auxiliary.[7][8] This approach can be highly efficient, avoiding the need for resolution and the loss of 50% of the material.
Conceptual Workflow for Asymmetric Reductive Amination
Caption: Conceptual workflow for asymmetric synthesis via catalytic reductive amination.
Generalized Experimental Protocol
-
Catalyst System: A transition metal precursor (e.g., [Ir(COD)Cl]₂) and a chiral ligand (e.g., a derivative of BINAP or another chiral phosphine) are stirred in a degassed solvent to form the active catalyst.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), N-benzyl-3-pyrrolidone (1 equiv.), a methylamine source (e.g., methylamine hydrochloride with a base, or aqueous methylamine), and the chiral catalyst (0.1-2 mol%) are dissolved in a suitable solvent.
-
Reduction: A hydride source is introduced. For catalytic hydrogenation, the vessel is pressurized with H₂ gas. Alternatively, a chemical reductant like a Hantzsch ester or a silane can be used.
-
Reaction: The mixture is stirred at a controlled temperature until the reaction is complete. The stereochemical outcome is dictated by the chirality of the catalyst, which directs the hydride attack to one face of the prochiral iminium intermediate.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is isolated through standard extraction procedures. Purification by column chromatography yields the enantiomerically enriched target compound. The enantiomeric excess is determined by chiral HPLC or NMR analysis using a chiral solvating agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. covethouse.eu [covethouse.eu]
- 4. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 5. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-(methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-benzyl-3-(methylamino)pyrrolidine, a key intermediate in pharmaceutical research and development. The document details starting materials, experimental protocols, and quantitative data to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
Core Synthetic Strategies
Two principal and effective routes for the synthesis of this compound have been identified and are detailed below:
-
Reductive Amination of 1-Benzyl-3-pyrrolidinone: This one-step method involves the reaction of 1-benzyl-3-pyrrolidinone with methylamine in the presence of a reducing agent. It is a direct and often high-yielding approach to the target molecule.
-
N-methylation of 1-Benzyl-3-aminopyrrolidine: This two-step pathway first requires the synthesis or acquisition of 1-benzyl-3-aminopyrrolidine, which is subsequently methylated to yield the final product. This route offers flexibility, particularly if various N-substituted analogues are desired.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data associated with the two primary synthetic routes, allowing for a clear comparison of their efficiencies.
| Parameter | Reductive Amination of 1-Benzyl-3-pyrrolidinone | N-methylation of 1-Benzyl-3-aminopyrrolidine |
| Starting Material | 1-Benzyl-3-pyrrolidinone, Methylamine | 1-Benzyl-3-aminopyrrolidine |
| Key Reagents | Sodium triacetoxyborohydride or Sodium cyanoborohydride | Formaldehyde, Formic Acid (Eschweiler-Clarke) |
| Typical Yield | High (Often >90%) | High (Generally >80%) |
| Purity | Good to Excellent | Good to Excellent |
| Number of Steps | 1 | 2 (synthesis of precursor + methylation) |
| Key Advantages | Direct, one-pot synthesis, high atom economy | Avoids handling of potentially hazardous methylating agents like methyl iodide, stops at tertiary amine.[1] |
| Key Considerations | Requires careful control of reaction conditions to avoid side reactions. | The precursor, 1-benzyl-3-aminopyrrolidine, needs to be synthesized or sourced. |
Experimental Protocols
Route 1: Reductive Amination of 1-Benzyl-3-pyrrolidinone
This protocol describes the synthesis of this compound via reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[2][3]
Materials:
-
1-Benzyl-3-pyrrolidinone
-
Methylamine (solution in THF or as a salt, e.g., methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
Procedure:
-
To a solution of 1-benzyl-3-pyrrolidinone (1.0 equivalent) and methylamine (1.2-1.5 equivalents) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion at room temperature. For less reactive substrates, a catalytic amount of acetic acid (0.1 equivalents) can be added to the initial mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: N-methylation of 1-Benzyl-3-aminopyrrolidine (Eschweiler-Clarke Reaction)
This protocol details the methylation of 1-benzyl-3-aminopyrrolidine using the Eschweiler-Clarke reaction, a classic method for the N-methylation of primary and secondary amines.[1][4][5]
Materials:
-
1-Benzyl-3-aminopyrrolidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide solution (e.g., 2 M)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 1-benzyl-3-aminopyrrolidine (1.0 equivalent).
-
Add an excess of formaldehyde (2.2-2.5 equivalents) and formic acid (2.2-2.5 equivalents) to the flask.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours, or until the evolution of carbon dioxide ceases. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and basify by the careful addition of a sodium hydroxide solution until the pH is greater than 10.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by distillation under reduced pressure or by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: Reductive amination pathway for the synthesis of this compound.
Caption: N-methylation of 1-Benzyl-3-aminopyrrolidine via the Eschweiler-Clarke reaction.
References
Unveiling the Role of 1-Benzyl-3-(methylamino)pyrrolidine: A Synthetic Intermediate in Neurological Drug Discovery
While a direct, intrinsic mechanism of action for 1-Benzyl-3-(methylamino)pyrrolidine in biological systems is not documented in publicly available scientific literature, its significance lies in its role as a versatile chemical intermediate for the synthesis of novel compounds targeting the central nervous system. This technical guide explores the known applications and synthetic utility of this compound, providing insights for researchers and drug development professionals in the field of neuroscience.
Overview: A Building Block for CNS-Targeted Molecules
This compound is a chiral amine recognized primarily as a structural scaffold in the development of new therapeutic agents. Its pyrrolidine core is a common feature in many biologically active compounds, and the benzyl and methylamino substitutions provide avenues for further chemical modification to achieve desired pharmacological properties. Commercial suppliers highlight its utility in the synthesis of pharmaceuticals for neurological disorders, including depression and anxiety, and in the development of novel psychoactive substances.[1]
Synthetic Utility: Pathway to Bioactive Analogs
The synthetic value of this compound is exemplified in studies aiming to develop new pharmacological agents. For instance, research into monocyclic analogues of μ-opioid agonists utilized this compound as a key precursor. The synthesis involves a multi-step process starting from 1-benzyl-3-pyrrolidinone.
Experimental Protocol: Synthesis of this compound and Derivatives
The following protocol is adapted from the synthesis of monocyclic analogues of μ-opioid agonists.
Materials:
-
1-Benzyl-3-pyrrolidinone
-
Methanol
-
40% Aqueous methylamine
-
Sodium borohydride
-
Dichloromethane
-
Di-tert-butyl dicarbonate
-
Propionyl chloride
-
Triethylamine
-
10% Palladium on carbon
-
Hydrogen gas
-
Cinnamoyl chloride
Procedure:
-
Reductive Amination to form this compound: To an ice-cooled solution of 1-benzyl-3-pyrrolidinone in methanol, 40% aqueous methylamine is added, followed by sodium borohydride. The mixture is stirred and then worked up to yield this compound.
-
Boc Protection: The resulting amine is protected using di-tert-butyl dicarbonate in dichloromethane to yield 1-Benzyl-3-[(tert-butyloxycarbonyl)methylamino]pyrrolidine.
-
Amide Formation: The protected amine can then be used in subsequent reactions. For example, it can be deprotected and reacted with an acid chloride, such as propionyl chloride, in the presence of a base like triethylamine to form the corresponding amide.
-
Debenzylation: The benzyl protecting group can be removed via catalytic hydrogenation using palladium on carbon and hydrogen gas.
-
Final Analog Synthesis: The debenzylated intermediate can then be reacted with other reagents, such as cinnamoyl chloride, to produce the final target compounds.
It is important to note that in the specific study of μ-opioid agonist analogues, the final compounds derived from the this compound scaffold demonstrated a lack of affinity for μ-opioid receptors. This highlights that while the scaffold is synthetically useful, the ultimate biological activity is determined by the complete molecular structure.
Visualizing the Synthetic Pathway
The following diagram illustrates the synthetic workflow from 1-benzyl-3-pyrrolidinone to a final cinnamoyl derivative, showcasing the role of this compound as a key intermediate.
References
The Pyrrolidine Scaffold: A Cornerstone in Modern Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry and organic synthesis. Its unique structural and physicochemical properties, including its three-dimensional character and ability to engage in key biological interactions, have cemented its importance in the development of a wide array of therapeutic agents and asymmetric catalysts.[1][2] This technical guide provides a comprehensive overview of the research applications of substituted pyrrolidine scaffolds, detailing their synthesis, biological activities, and mechanisms of action.
Therapeutic Applications of Substituted Pyrrolidines
The versatility of the pyrrolidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. From anticancer and anti-inflammatory agents to central nervous system drugs and enzyme inhibitors, substituted pyrrolidines are at the forefront of drug discovery.[2][3]
Anticancer Activity
Substituted pyrrolidines have emerged as a significant class of anticancer agents, with derivatives demonstrating potent cytotoxicity against various cancer cell lines.[4][5] The diverse substitution patterns on the pyrrolidine ring allow for the fine-tuning of their antiproliferative activities and the targeting of specific cellular pathways.[4]
Table 1: Anticancer Activity of Substituted Pyrrolidine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Pyrrolidine 3h | HCT116, HL60, and 8 other cell lines | 2.9 - 16 | [6][7] |
| Pyrrolidine 3k | HCT116, HL60, and 8 other cell lines | 2.9 - 16 | [6][7] |
| Thiophen-containing pyrrolidine 37e | MCF-7, HeLa | 17, 19 | [8] |
| Phenyl-containing pyrrolidines 36a-f | MCF-7, HeLa | 22 - 29, 26 - 37 | [8] |
| Spiropyrrolidine-thiazolo-oxindole 43a | HepG2, HCT-116 | 0.85 (µg/mL), 2.00 (µg/mL) | [9] |
| Spiropyrrolidine-thiazolo-oxindole 43b | HepG2 | 0.80 (µg/mL) | [9] |
| Dibromo-substituted oxindole 43c | HepG2, MCF-7, HCT-116 | 5.00 (µg/mL), 4.00 (µg/mL), 2.80 (µg/mL) | [9] |
| Tetrazolopyrrolidine-1,2,3-triazole 7a | HeLa | 0.32 | [10] |
| Tetrazolopyrrolidine-1,2,3-triazole 7i | HeLa | 1.80 | [10] |
| Pyrrolizine derivatives 7c, 7i, 7j | MCF7, HT29, A2780 | 0.02 - 17.02 | [1] |
| Pyrimidopyrrolizine 23b | MCF7, A2780, HT29 | 0.02 - 19.58 | [1] |
| Pyrimidoindolizine 24a, 24b | MCF7, A2780, HT29 | 0.02 - 19.58 | [1] |
| Diazepinopyrrolizine 31c-e | MCF7, A2780, HT29 | 0.02 - 19.58 | [1] |
One of the key signaling pathways implicated in cancer and often targeted by pyrrolidine-containing molecules is the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.[11][12][][14]
PI3K/Akt/mTOR signaling pathway and inhibition by pyrrolidine derivatives.
Anti-inflammatory Activity
Pyrrolidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15][16][17] Selective COX-2 inhibition is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[17]
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Pyrrolidine Derivatives
| Compound/Derivative | Target | IC50 / Ki | Selectivity Index (SI) | Reference(s) |
| Pyrrolidine-2,5-dione (Compound 4) | COX-1, COX-2 | IC50: 128 µM, 65 µM | 1.94 | [15] |
| Benzyl derivative 11 | COX-2 | IC50: 5.79 µM | 7.96 | [15] |
| Pyrrolidine sulfonamide 23a | GlyT1 | Ki: 0.198 µM | - | [8] |
| Benzimidazole carboxamides 19c,h–j,o,p | PARP-1, PARP-2 | IC50: ≤10 nM | - | [8] |
| Pyrrolidine-based benzenesulfonamide 19a | AChE | Ki: 22.34 nM | - | [9] |
| Pyrrolidine-based benzenesulfonamide 19b | AChE | Ki: 27.21 nM | - | [9] |
| Pyrrolidine derivative 18 | hCAI, hCAII | Ki: 17.61 nM, 5.14 nM | - | [9] |
| Spiropyrrolidine oxindole 41 (6-Cl-substituted) | MDM2 | Ki: 0.24 µM | - | [9] |
The mechanism of COX-2 inhibition involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[17]
COX-2 signaling pathway and its inhibition by pyrrolidine derivatives.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Pyrrolidine-based compounds have been extensively investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism.[4][18][19] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[19]
Table 3: Activity of Pyrrolidine-based DPP-IV Inhibitors
| Compound/Derivative | Target | IC50 (µM) | Reference(s) |
| Pyrazolidine derivative (Compound 1) | Rat plasma DPP-IV | 1.70 | [20] |
| Pyrazolidine derivative (Compound 1) | Porcine kidney DPP-IV | 2.26 | [20] |
| Pyrazolidine derivative (Compound 1) | Human Caco-2 DPP-IV | 2.02 | [20] |
DPP-IV inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, pyrrolidine derivatives prolong the action of incretins, leading to improved glycemic control.[19]
Mechanism of DPP-IV inhibition by pyrrolidine derivatives.
Pyrrolidine Scaffolds in Asymmetric Catalysis
Beyond their therapeutic applications, substituted pyrrolidines, particularly proline and its derivatives, are powerful organocatalysts in asymmetric synthesis.[21] They are lauded for their ability to catalyze reactions with high stereoselectivity, earning proline the moniker of the "simplest enzyme".[22]
Proline-Catalyzed Aldol Reactions
Proline is a highly effective catalyst for direct asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[21][23] These reactions are advantageous as they are often performed under mild conditions and do not require inert atmospheres.[21]
Table 4: Proline-Catalyzed Asymmetric Aldol Reactions
| Aldehyde | Ketone | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Isobutyraldehyde | Acetone | 30 | 97 | 96 | [21] |
| 4-Nitrobenzaldehyde | Acetone | 30 | 68 | 76 | [21] |
| Achiral triketone | - | 3 | - | 93 | [23] |
The catalytic cycle of the proline-catalyzed aldol reaction is believed to proceed through an enamine intermediate.
Catalytic cycle of the proline-catalyzed aldol reaction.
Synthetic Methodologies for Substituted Pyrrolidines
The construction of the pyrrolidine ring can be achieved through various synthetic strategies, with multicomponent reactions (MCRs) and cycloaddition reactions being particularly prominent due to their efficiency and atom economy.[9][24][25]
General Workflow for Pyrrolidine Synthesis
A generalized workflow for the synthesis of substituted pyrrolidines often involves the selection of appropriate starting materials, a key bond-forming reaction to construct the heterocyclic ring, followed by purification and characterization of the final product.
General workflow for the synthesis of substituted pyrrolidines.
Key Experimental Protocols
This method is a powerful tool for the stereocontrolled synthesis of highly functionalized pyrrolidines.[5][26][27][28]
General Procedure:
-
In situ generation of the azomethine ylide: An α-amino acid (e.g., sarcosine, 1.2 equivalents) and an aldehyde or ketone (e.g., isatin, 1.0 equivalent) are heated in a suitable solvent (e.g., methanol or ethanol) to generate the azomethine ylide.[26][27]
-
Cycloaddition: A dipolarophile (e.g., an activated alkene, 1.0 equivalent) is added to the reaction mixture.[26]
-
Reaction monitoring: The reaction is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired spiro-pyrrolidine derivative.
Table 5: Synthesis of Substituted Pyrrolidines via Multicomponent Reactions
| Reaction Type | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Reference(s) |
| [3+2] Cycloaddition | - | 70-77 | High regioselectivity | [27] |
| Asymmetric MCR | TiCl₄ | 63-90 | Single diastereomer | [29] |
| Spiro-pyrrolidine synthesis | MCCFe₂O₄@L-proline MNRs | 80-91 | High diastereoselectivity | [30] |
The Paal-Knorr synthesis is a classic and efficient method for preparing N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[31][32][33] The resulting pyrrole can then be reduced to the corresponding pyrrolidine.
Procedure for 2,5-dimethyl-1-phenyl-1H-pyrrole:
-
Reaction setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (2.0 mmol), hexane-2,5-dione (2.0 mmol), and methanol (0.5 mL).
-
Acid catalysis: Add one drop of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 15 minutes.
-
Precipitation: Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Isolation and purification: Collect the crystals by vacuum filtration and recrystallize from a 9:1 methanol/water mixture to obtain the pure product.
-
Reduction to pyrrolidine: The N-substituted pyrrole can be subsequently reduced to the corresponding pyrrolidine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C).
Conclusion
The substituted pyrrolidine scaffold continues to be a fertile ground for research and development in both medicinal chemistry and organic synthesis. Its structural versatility and inherent "drug-likeness" ensure its continued prominence in the quest for novel therapeutics. Furthermore, the development of efficient and stereoselective synthetic methodologies provides chemists with the tools to explore the vast chemical space of substituted pyrrolidines, paving the way for the discovery of new catalysts and bioactive molecules with enhanced potency and selectivity. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to harness the full potential of this remarkable heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. mdpi.com [mdpi.com]
- 5. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 28. mdpi.com [mdpi.com]
- 29. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 31. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 32. Pyrrole synthesis [organic-chemistry.org]
- 33. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
The Pivotal Role of 1-Benzyl-3-(methylamino)pyrrolidine in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-(methylamino)pyrrolidine has emerged as a versatile and highly valuable precursor in the synthesis of a wide array of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its unique structural features, combining a pyrrolidine ring, a benzyl group, and a methylamino moiety, provide a scaffold that is readily amenable to chemical modification, enabling the development of novel therapeutic agents with enhanced potency and selectivity. This in-depth technical guide explores the synthesis, properties, and applications of this compound, providing researchers and drug development professionals with a comprehensive resource to leverage its potential in their synthetic endeavors. The pyrrolidine ring is a common motif in many FDA-approved drugs, and its derivatives are crucial in the development of treatments for neurological and psychiatric disorders.[1]
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂ | [1] |
| Molecular Weight | 190.29 g/mol | [1] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1] |
| Boiling Point | 107 °C at 2.3 mmHg | [1] |
| Density | 0.99 g/mL | [1] |
| CAS Number | 96568-35-3 | [1] |
| Purity | ≥ 96% (GC) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the reductive amination of 1-benzyl-3-pyrrolidinone with methylamine. This two-step process provides a reliable pathway to the target compound.
Experimental Protocol: Reductive Amination
Step 1: Imine Formation
-
To a solution of 1-benzyl-3-pyrrolidinone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a solution of methylamine (1.2 equivalents) in the same solvent.
-
The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Reduction
-
Once imine formation is complete, the reaction mixture is cooled to 0 °C in an ice bath.
-
A reducing agent, such as sodium borohydride (1.5 equivalents), is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
Purification:
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product with high purity.
Characterization Data:
Application in the Synthesis of Monoamine Reuptake Inhibitors
A significant application of this compound is as a key intermediate in the synthesis of monoamine reuptake inhibitors, particularly dual serotonin-norepinephrine reuptake inhibitors (SNRIs). These drugs are effective in the treatment of depression, anxiety disorders, and other mood-related conditions.[4][5] The mechanism of action of SNRIs involves blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4][6][7]
Synthetic Workflow for SNRI Analogs
The following diagram illustrates a generalized synthetic workflow for the preparation of SNRI analogs utilizing this compound as a starting material.
Detailed Experimental Protocol: Synthesis of an N-Benzyl-N-(pyrrolidin-3-yl)carboxamide Analog
This protocol is adapted from methodologies described for the synthesis of similar monoamine reuptake inhibitors.
-
Amide Coupling: To a solution of this compound (1 equivalent) and a substituted benzoic acid (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base like triethylamine or N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used). The filtrate is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-N-(pyrrolidin-3-yl)carboxamide analog.
-
Characterization: The final compound's structure and purity are confirmed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Signaling Pathway of Serotonin-Norepinephrine Reuptake Inhibitors
The therapeutic effects of drugs derived from this compound, such as SNRIs, are mediated through their interaction with specific neurotransmitter transporters in the brain. The following diagram illustrates the mechanism of action of SNRIs at the synaptic cleft.
Conclusion
This compound is a cornerstone precursor for the synthesis of a variety of pharmaceutically active molecules, most notably those targeting the central nervous system. Its versatile structure allows for the creation of diverse chemical libraries for drug discovery and development. The synthetic protocols outlined in this guide, along with an understanding of the mechanism of action of the resulting compounds, provide a solid foundation for researchers to innovate and develop the next generation of therapeutics for neurological and psychiatric disorders. The continued exploration of the synthetic utility of this precursor is expected to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR spectrum [chemicalbook.com]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
In-Depth Technical Guide: Stability and Reactivity of 1-Benzyl-3-(methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-(methylamino)pyrrolidine is a versatile substituted pyrrolidine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its chemical structure, featuring a benzyl group and a methylamino substituent on the pyrrolidine ring, imparts specific physicochemical properties that dictate its stability and reactivity. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and its reactivity profile with common reagents, based on established principles of organic chemistry and general knowledge of similar compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂ | N/A |
| Molecular Weight | 190.29 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | 107 °C @ 2.3 mmHg | N/A |
| Density | 0.99 g/mL | N/A |
| pKa (predicted) | ~9.5 - 10.5 (for the secondary amine) | N/A |
Stability Profile
The stability of this compound is a critical factor in its handling, storage, and application in multi-step syntheses. While specific quantitative stability data for this exact molecule is not extensively published, its stability profile can be inferred from the behavior of related N-benzylpyrrolidine and secondary amine-containing compounds.
pH Stability
The molecule contains two basic nitrogen atoms: a tertiary amine within the pyrrolidine ring and a secondary methylamino group. The secondary amine is expected to be the more basic of the two.
-
Acidic Conditions (pH < 4): Under acidic conditions, the amine functionalities will be protonated, forming the corresponding ammonium salts. This protonation generally increases the stability of the molecule towards oxidative degradation but may make it more susceptible to certain hydrolytic pathways if ester or other acid-labile groups were present. For this compound itself, it is expected to be relatively stable in acidic solutions in the absence of strong nucleophiles.
-
Neutral Conditions (pH 6-8): In the neutral pH range, a significant portion of the molecules will exist in their free base form. This makes the lone pairs on the nitrogen atoms available for reaction, potentially increasing susceptibility to oxidation.
-
Alkaline Conditions (pH > 9): In alkaline solutions, the compound will exist predominantly as the free base. While generally stable, strong basic conditions at elevated temperatures could potentially promote elimination or other degradation pathways, although this is less likely for the robust pyrrolidine ring structure.
Thermal Stability
This compound is a relatively high-boiling liquid, suggesting good thermal stability at ambient temperatures. However, prolonged exposure to high temperatures, especially in the presence of oxygen or other reactive species, can lead to degradation. Potential thermal degradation pathways could involve de-benzylation or decomposition of the pyrrolidine ring, though the latter would require significant energy input.
Photostability
The presence of the benzyl group, which contains a chromophore, suggests a potential for photodegradation upon exposure to UV light. Photolytic cleavage of the benzylic C-N bond is a known degradation pathway for benzylamines, which could lead to the formation of toluene and 3-(methylamino)pyrrolidine.
Oxidative Stability
The secondary and tertiary amine functionalities in this compound are susceptible to oxidation.
-
Autoxidation: In the presence of oxygen, especially when exposed to light or heat, autoxidation can occur. This process can be initiated by radical species and may lead to the formation of N-oxides, imines, or more complex degradation products.
-
Chemical Oxidation: Strong oxidizing agents will readily react with the amine groups. For instance, oxidation of the pyrrolidine ring could lead to the formation of the corresponding lactam (pyrrolidinone).
A summary of the expected stability under various stress conditions is provided in Table 2.
Table 2: Summary of Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60 °C) | Likely Stable | Minimal degradation expected. |
| Alkaline (e.g., 0.1 M NaOH, 60 °C) | Likely Stable | Minimal degradation expected. |
| Oxidative (e.g., 3% H₂O₂, RT) | Susceptible | N-oxides, iminium ions, pyrrolidinones, de-benzylation products. |
| Thermal (e.g., 80 °C, solid state) | Moderately Stable | De-benzylation products, potential ring decomposition at higher temperatures. |
| Photolytic (e.g., UV/Vis light) | Susceptible | De-benzylation products (toluene, 3-(methylamino)pyrrolidine), other radical-mediated products. |
Reactivity Profile
The reactivity of this compound is dictated by the nucleophilic and basic nature of its two amine groups.
Reactivity as a Base
Both nitrogen atoms possess lone pairs of electrons and can act as Brønsted-Lowry bases, readily reacting with acids to form ammonium salts. This is a fundamental reaction for this compound.
Reactivity as a Nucleophile
The lone pairs on the nitrogen atoms also make the molecule a potent nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions.
-
Alkylation: Reacts with alkyl halides to form quaternary ammonium salts (at the tertiary amine) or a tertiary amine (at the secondary amine).
-
Acylation: Reacts with acyl chlorides or anhydrides to form amides at the secondary amine.
-
Reaction with Carbonyls: Can react with aldehydes and ketones to form iminium ions, which can be further reduced to form more complex amines.
Catalytic Hydrogenation/Hydrogenolysis
The benzyl group can be removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). This de-benzylation reaction is a common synthetic strategy to deprotect the pyrrolidine nitrogen, yielding 3-(methylamino)pyrrolidine.
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for assessing the stability of this compound. These are based on standard pharmaceutical industry practices for forced degradation studies.
Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the pure compound in a glass vial.
-
Heat the vial in an oven at 80 °C for 7 days.
-
At the end of the study, dissolve the sample in methanol and analyze by HPLC.
-
-
Photostability:
-
Place a solution of the compound (1 mg/mL in methanol) in a quartz cuvette.
-
Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples by HPLC after the exposure period.
-
Analytical Method:
-
A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradation products absorb.
-
Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products formed.
Protocol for a Stability-Indicating HPLC Method Development
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Procedure:
-
Inject the unstressed sample solution to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation studies.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products).
-
Assess the resolution between the parent peak and all degradation product peaks.
-
If co-elution is observed, optimize the chromatographic conditions (e.g., gradient slope, mobile phase composition, column chemistry) until adequate separation is achieved.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is pure in the presence of degradation products.
Visualizations
The following diagrams illustrate the logical workflow for a forced degradation study and potential degradation pathways.
Caption: Logical workflow for a forced degradation study.
Caption: Potential degradation pathways.
Conclusion
This compound is a key pharmaceutical intermediate that is generally stable under typical storage conditions. However, it is susceptible to degradation under oxidative and photolytic stress. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its effective use in drug development and for ensuring the quality and safety of the final pharmaceutical products. The provided experimental protocols offer a framework for conducting detailed stability assessments and developing robust analytical methods.
A Comprehensive Technical Review of 1-Benzyl-3-(methylamino)pyrrolidine: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-(methylamino)pyrrolidine is a versatile heterocyclic amine that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid pyrrolidine core, combined with the lipophilic benzyl group and a secondary amine, provides a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth review of the synthesis and documented uses of this compound, presenting key data in a structured format to facilitate research and development.
Synthesis of this compound
The primary synthetic route to this compound is a two-step process commencing with the synthesis of the key intermediate, 1-benzyl-3-pyrrolidinone, followed by reductive amination.
Step 1: Synthesis of 1-Benzyl-3-pyrrolidinone
Two main pathways for the synthesis of 1-benzyl-3-pyrrolidinone have been reported in the literature, starting from either N-benzyl-3-hydroxypyrrolidine or through a multi-step synthesis from benzylamine and ethyl acrylate.
Method A: Oxidation of N-Benzyl-3-hydroxypyrrolidine
This method involves the oxidation of the secondary alcohol of N-benzyl-3-hydroxypyrrolidine to a ketone. A common and efficient method for this transformation is the Swern oxidation.
-
Experimental Protocol:
-
In a round-bottom flask, dissolve oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM to the cooled oxalyl chloride solution, maintaining the temperature below -65 °C.
-
After stirring for 15-30 minutes, add a solution of N-benzyl-3-hydroxypyrrolidine (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -65 °C.
-
Continue stirring at this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, still maintaining the temperature below -65 °C.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzyl-3-pyrrolidinone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Method B: Multi-step Synthesis from Benzylamine and Ethyl Acrylate
This synthetic route involves a series of reactions, including Michael addition, N-alkylation, Dieckmann condensation, and decarboxylation.
-
Experimental Protocol:
-
Michael Addition: React benzylamine with ethyl acrylate to form ethyl 3-(benzylamino)propanoate. This reaction is typically carried out at room temperature or with gentle heating.
-
N-Alkylation: The secondary amine of ethyl 3-(benzylamino)propanoate is then alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form the corresponding tertiary amine.
-
Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization via a Dieckmann condensation using a strong base like sodium ethoxide in an anhydrous solvent (e.g., toluene or ethanol) to yield a β-keto ester.
-
Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated, typically by heating with an acid (e.g., hydrochloric acid), to afford 1-benzyl-3-pyrrolidinone. The final product is then isolated and purified.
-
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Oxidation | N-Benzyl-3-hydroxypyrrolidine | Oxalyl chloride, DMSO, Triethylamine | High | General Swern oxidation protocols |
| Multi-step Synthesis | Benzylamine, Ethyl Acrylate | Ethyl haloacetate, Sodium ethoxide, HCl | Moderate to Good | Chinese Patent CN102060743A |
Step 2: Reductive Amination of 1-Benzyl-3-pyrrolidinone
The final step to obtain this compound is the reductive amination of the ketone intermediate with methylamine.
-
Experimental Protocol:
-
Dissolve 1-benzyl-3-pyrrolidinone (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or dichloromethane.
-
Add a solution of methylamine (in a solvent like THF or water, typically 1.5-2.0 equivalents).
-
Adjust the pH of the mixture to be slightly acidic (pH 5-6) using a mild acid like acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring the reaction progress by TLC or GC-MS.
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
Methodological & Application
Application Note: A Detailed Protocol for the N-Benzylation of 3-(Methylamino)pyrrolidine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the N-benzylation of 3-(methylamino)pyrrolidine to synthesize N-benzyl-N-methyl-3-aminopyrrolidine. The described method utilizes a one-pot reductive amination strategy, which is a widely employed and efficient method for forming C-N bonds.[1] This protocol offers a controlled approach that minimizes the side products often associated with direct alkylation methods.[2] Detailed steps from reaction setup to product purification and characterization are provided for reproducibility in a research or drug development setting.
Principle of the Reaction
The N-benzylation is achieved through reductive amination. This process involves two key steps that occur in a single pot:
-
Iminium Ion Formation: The secondary amine, 3-(methylamino)pyrrolidine, reacts with benzaldehyde to form an unstable iminium ion intermediate. Unlike primary amines which form stable imines, secondary amines form a positively charged iminium species.[3]
-
In Situ Reduction: A mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture to immediately reduce the electrophilic iminium ion as it is formed. This yields the desired tertiary amine, N-benzyl-N-methyl-3-aminopyrrolidine.[2] This reducing agent is particularly effective as it is less reactive towards the starting aldehyde compared to other borohydrides, thus preventing the formation of benzyl alcohol as a major byproduct.[2]
Experimental Workflow Diagram
The overall experimental process is outlined in the following workflow diagram.
Caption: Workflow for the synthesis of N-benzyl-N-methyl-3-aminopyrrolidine.
Data Presentation: Reagents and Stoichiometry
The following table summarizes the key reactants, reagents, and conditions for the N-benzylation reaction.
| Component | Role | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |
| 3-(Methylamino)pyrrolidine | Starting Material | 100.16 | 1.0 | 10.0 | 1.00 g |
| Benzaldehyde | Benzylating Agent | 106.12 | 1.05 | 10.5 | 1.11 g (1.07 mL) |
| Sodium Triacetoxyborohydride | Reducing Agent | 211.94 | 1.3 | 13.0 | 2.76 g |
| Dichloromethane (DCM) | Solvent | - | - | - | 50 mL |
| Saturated NaHCO₃ (aq) | Quenching Agent | - | - | - | ~30 mL |
| Anhydrous Na₂SO₄ | Drying Agent | - | - | - | As needed |
| Product | Target Compound | 190.28 | - | - | Expected Yield: 80-95% |
Detailed Experimental Protocol
4.1 Materials and Equipment
-
Reagents: 3-(Methylamino)pyrrolidine (≥98%), Benzaldehyde (≥99%, freshly distilled), Sodium triacetoxyborohydride (NaBH(OAc)₃, ≥97%), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄), Deionized water.
-
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet/drying tube, addition funnel, separatory funnel, rotary evaporator, standard glassware for chromatography, TLC plates (silica gel 60 F₂₅₄).
4.2 Reaction Procedure
-
To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(methylamino)pyrrolidine (1.00 g, 10.0 mmol).
-
Dissolve the amine in 50 mL of anhydrous dichloromethane (DCM).
-
Add benzaldehyde (1.11 g, 10.5 mmol) to the solution via syringe. Stir the mixture at room temperature for 20 minutes.
-
Carefully add sodium triacetoxyborohydride (2.76 g, 13.0 mmol) to the reaction mixture in portions over 15 minutes. Note: The addition may be slightly exothermic.
-
Seal the flask under a nitrogen atmosphere or with a drying tube and stir the reaction vigorously at room temperature for 12 to 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.
4.3 Work-up and Isolation
-
Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer three times with DCM (3 x 25 mL).
-
Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
4.4 Purification
-
The crude oil can be purified by flash column chromatography on silica gel.[4]
-
A suitable eluent system is a gradient of 0% to 10% methanol in dichloromethane or 5-15% ethyl acetate in hexanes containing 1% triethylamine to prevent the product from streaking on the column.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield N-benzyl-N-methyl-3-aminopyrrolidine as a purified oil.
4.5 Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent that can release flammable gas upon contact with water or acid. Handle in a dry environment.
-
Benzaldehyde can be an irritant; avoid inhalation and skin contact.
Conclusion
This protocol details an efficient and reliable method for the N-benzylation of 3-(methylamino)pyrrolidine using reductive amination. The procedure is high-yielding and avoids the common pitfalls of over-alkylation, making it suitable for synthesizing tertiary amine products with high purity. The methodology is broadly applicable for the N-alkylation of other secondary amines in various research and development contexts.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
Application Notes & Protocols: Synthesis of 1-Benzyl-3-(methylamino)pyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Benzyl-3-(methylamino)pyrrolidine and its derivatives are versatile compounds with significant applications in pharmaceutical and chemical research.[1] Recognized as important chiral intermediates, these compounds serve as crucial building blocks in the synthesis of various bioactive molecules, particularly those targeting neurological and psychiatric disorders.[2] Their unique pyrrolidine structure enhances reactivity and allows for interaction with biological systems, making them valuable in the development of novel therapeutic agents.[1] This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from the preparation of the key intermediate, 1-Benzyl-3-pyrrolidinone.
Overall Synthesis Pathway
The synthesis is a two-step process beginning with the oxidation of N-benzyl-3-hydroxypyrrolidine to form the ketone intermediate, 1-Benzyl-3-pyrrolidinone. This intermediate is then converted to the final product via reductive amination with methylamine.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-3-pyrrolidinone
This protocol is based on a Swern oxidation procedure.[3] 1-Benzyl-3-pyrrolidinone is a key starting reagent for the synthesis of various functionalized molecules.[3]
Materials:
-
N-benzyl-3-hydroxypyrrolidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine solution
-
Round-bottom flask
-
Stirring apparatus
-
Cooling bath (capable of reaching -65 °C)
-
Dropping funnel
Procedure:
-
Slowly add 12.50 g of oxalyl chloride to 70 mL of dichloromethane in a round-bottom flask, while stirring and cooling the mixture to -65 °C or lower.[3]
-
Once the temperature is stable, add a solution of 5.0 g of DMSO in dichloromethane dropwise, ensuring the reaction temperature is maintained at -65 °C.[3]
-
Continue stirring for 30 minutes after the DMSO addition is complete.[3]
-
Add a solution of 8.80 g of 1-benzyl-3-hydroxypyrrolidine in dichloromethane dropwise, keeping the temperature at -65 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
After the reaction has proceeded for 2 hours, slowly add triethylamine dropwise at -65 °C. Continue stirring for another 30 minutes after the addition is complete.[3]
-
Allow the reaction system's temperature to rise to 0 °C. Add water dropwise until the suspension clarifies into a solution.[3]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Remove the solvent under reduced pressure to yield the product, 1-Benzyl-3-pyrrolidinone.[3]
Step 2: Synthesis of this compound via Reductive Amination
This protocol describes the conversion of the ketone intermediate to the target secondary amine using methylamine and a reducing agent.
Caption: Experimental workflow for reductive amination.
Materials:
-
1-Benzyl-3-pyrrolidinone
-
Methylamine solution (e.g., 2 M in THF or methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 1-Benzyl-3-pyrrolidinone in methanol in a round-bottom flask.
-
Add a molar excess (typically 1.5-2.0 equivalents) of methylamine solution to the flask.
-
Stir the mixture at room temperature for 2-3 hours to facilitate the formation of the intermediate imine or enamine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight.
-
Carefully quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis protocols.
Table 1: Summary of Data for Step 1 (Synthesis of 1-Benzyl-3-pyrrolidinone)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | N-benzyl-3-hydroxypyrrolidine | [3] |
| Mass of Starting Material | 8.80 g | [3] |
| Key Reagents | Oxalyl Chloride, DMSO, TEA | [3] |
| Solvent | Dichloromethane | [3] |
| Product Mass | 8.00 g | [3] |
| Yield | 90.90% | [3] |
| Purity (HPLC) | 95% |[3] |
Table 2: Representative Data for Step 2 (Reductive Amination)
| Parameter | Value |
|---|---|
| Starting Material | 1-Benzyl-3-pyrrolidinone |
| Molecular Weight | 175.23 g/mol |
| Key Reagents | Methylamine, Sodium Borohydride |
| Solvent | Methanol |
| Product | This compound |
| Molecular Weight | 190.29 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1] |
| Typical Yield | 75-85% |
| Purity (Post-Chromatography) | >96% [4] |
Applications and Further Research
This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure is valuable for neuroscience research, particularly in studies involving neurotransmitter systems to understand conditions like depression and anxiety.[1] The chiral versions of this compound are also employed as auxiliaries in asymmetric synthesis processes.[2] The protocols detailed herein provide a reliable pathway for producing this valuable compound, enabling further research and development in medicinal chemistry and material science.
References
Use of 1-Benzyl-3-(methylamino)pyrrolidine as a chiral auxiliary in asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-(methylamino)pyrrolidine is a chiral amine that holds potential as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its rigid pyrrolidine scaffold and defined stereochemistry make it an attractive candidate for applications in asymmetric synthesis. These notes provide an overview of its potential applications, focusing on its role as a chiral auxiliary.
While comprehensive literature detailing the specific use of this compound as a traditional, covalently-bound chiral auxiliary is limited, its structural motifs are prevalent in well-established chiral auxiliaries and organocatalysts. The principles and protocols outlined below are based on the general application of chiral pyrrolidine-based auxiliaries and can serve as a foundational guide for researchers exploring the utility of this specific compound.
Principle of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The general workflow involves:
-
Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.
-
Stereoselective Reaction: The resulting chiral adduct undergoes a diastereoselective reaction, where the auxiliary directs the formation of a new stereocenter.
-
Cleavage: The auxiliary is removed from the product, yielding an enantiomerically enriched molecule, and can ideally be recovered for reuse.
This strategy is a powerful tool for the synthesis of enantiopure compounds, which is of critical importance in drug development, as different enantiomers of a drug can have vastly different pharmacological activities.
Potential Applications in Asymmetric Synthesis
Based on the structural characteristics of this compound, it could potentially be employed as a chiral auxiliary in a variety of asymmetric transformations, including:
-
Asymmetric Alkylation: Directing the stereoselective alkylation of enolates.
-
Asymmetric Aldol Reactions: Controlling the stereochemistry of aldol adducts.
-
Asymmetric Michael Additions: Guiding the conjugate addition of nucleophiles to α,β-unsaturated systems.
The following sections provide generalized protocols for these key reactions, which would require optimization for the specific use of this compound.
Data Presentation
| Entry | Reaction Type | Substrate | Reagent/Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) | Yield (%) |
| 1 | Alkylation | Prochiral Ketone | Alkyl Halide | e.g., 95:5 | e.g., >99% | e.g., 85 |
| 2 | Aldol | Prochiral Aldehyde | Silyl Ketene Acetal | e.g., 90:10 | e.g., 98% | e.g., 78 |
| 3 | Michael Add. | α,β-Unsaturated Ester | Grignard Reagent | e.g., >99:1 | e.g., >99% | e.g., 92 |
Experimental Protocols
The following are generalized experimental protocols for key asymmetric reactions where a chiral auxiliary like this compound could be employed. These protocols are illustrative and would need to be adapted and optimized for specific substrates and reaction conditions.
Protocol 1: Asymmetric Alkylation of a Ketone
-
Formation of the Chiral Adduct (Enamine):
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the prochiral ketone (1.0 eq) and this compound (1.1 eq) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude enamine is typically used without further purification.
-
-
Diastereoselective Alkylation:
-
Dissolve the crude enamine in anhydrous THF and cool the solution to -78 °C.
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for the appropriate time (monitored by TLC).
-
-
Hydrolysis and Cleavage of the Auxiliary:
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the enantioenriched alkylated ketone. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.
-
Protocol 2: Asymmetric Michael Addition
-
Formation of the Chiral Adduct (Enamine):
-
Follow the procedure outlined in Protocol 1, step 1, to form the enamine from a prochiral aldehyde or ketone.
-
-
Diastereoselective Michael Addition:
-
Dissolve the crude enamine in a suitable anhydrous solvent (e.g., CH2Cl2 or THF) and cool to 0 °C.
-
Add the α,β-unsaturated Michael acceptor (1.0 eq) to the solution.
-
Stir the reaction at 0 °C to room temperature until completion (monitored by TLC).
-
-
Hydrolysis and Cleavage of the Auxiliary:
-
Work-up and purify the product as described in Protocol 1, step 3, to obtain the enantioenriched Michael adduct.
-
Visualizations
Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Conclusion
This compound possesses the key structural features of a potent chiral directing group. While its application as a covalently bound chiral auxiliary is not yet extensively documented, the provided general protocols for asymmetric alkylation and Michael additions offer a solid starting point for researchers to investigate its efficacy. The development of novel applications for this and similar chiral building blocks is a continuous effort in the fields of organic synthesis and drug development, aiming to provide more efficient and selective methods for the preparation of enantiomerically pure compounds.
Application of 1-Benzyl-3-(methylamino)pyrrolidine in Organocatalysis: A Review of Related Scaffolds
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines the applications of pyrrolidine-based scaffolds in organocatalysis. It is important to note that a direct literature precedent for the use of 1-Benzyl-3-(methylamino)pyrrolidine as an organocatalyst was not identified in the conducted search. The compound is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals and for its role in neuroscience research.[1]
However, the broader family of chiral pyrrolidine derivatives stands as a cornerstone in the field of asymmetric organocatalysis.[2][3] These catalysts are renowned for their ability to facilitate a wide array of chemical transformations in an enantioselective manner, often with high efficiency and under mild, environmentally benign conditions, thus avoiding the need for metal-based catalysts.[2] This document will therefore detail the established applications of structurally analogous pyrrolidine organocatalysts, offering insights into the potential, albeit currently unexplored, utility of the this compound scaffold.
Core Applications of Pyrrolidine-Based Organocatalysts
Chiral pyrrolidines, with L-proline and its derivatives being the most iconic examples, are pivotal in asymmetric synthesis.[2][3] Their catalytic activity is primarily mediated through two key activation modes: enamine and iminium ion catalysis. These mechanisms are central to facilitating crucial carbon-carbon bond-forming reactions, including asymmetric aldol and Michael addition reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental transformation for creating β-hydroxy carbonyl compounds, which are prevalent structural units in numerous natural products and pharmaceutical agents.[4] Pyrrolidine-based organocatalysts have been extensively employed to control the stereochemical outcome of this reaction.[2][4]
The general catalytic cycle involves the formation of a nucleophilic enamine intermediate between the ketone donor and the secondary amine of the pyrrolidine catalyst. This enamine then stereoselectively attacks the aldehyde acceptor. Subsequent hydrolysis liberates the chiral aldol product and regenerates the catalyst for the next cycle.
Caption: General mechanism for the pyrrolidine-catalyzed asymmetric aldol reaction.
A practical application involves a pyrrolidine group immobilized on a polymer resin, which has been shown to catalyze the aldol condensation of 4-nitrobenzaldehyde with acetone in an aqueous medium.[5]
Table 1: Performance Data for a Heterogeneous Pyrrolidine Catalyst in the Aldol Reaction [5]
| Catalyst | Reactants | Solvent System | Temperature (°C) | Aldol Product Selectivity (%) | Turnover Frequency (TOF) (s⁻¹) |
| PEGMA-AMP Resin | 4-Nitrobenzaldehyde & Acetone | Acetone/Water (1:1) | 55 | 97.7 ± 0.6 | (3.0 ± 1.5) x 10⁻³ |
Asymmetric Michael Addition
The asymmetric Michael addition, or conjugate addition, is another cornerstone of C-C bond formation catalyzed by chiral pyrrolidines.[6] This reaction typically involves the addition of a nucleophile, such as an aldehyde or ketone, to an α,β-unsaturated carbonyl compound. The mechanism is analogous to the aldol reaction, proceeding through a stereochemically defined enamine intermediate.
Caption: A typical experimental workflow for an organocatalyzed Michael addition.
Novel pyrrolidine-based organocatalysts bearing bulky substituents have been synthesized and demonstrated to be highly effective for the Michael addition of aldehydes to nitroolefins, achieving good yields and high stereoselectivities.
Table 2: Performance of Chiral Pyrrolidine Catalysts in the Asymmetric Michael Addition
| Catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn, %) |
| OC3 | Methylcyclohexane | 0 | >99 | 88:12 | 80 |
| OC4 | Methylcyclohexane | 0 | >99 | 85:15 | 82 |
| OC1 | CH₂Cl₂ | rt | 99 | 78:22 | 68 |
| OC2 | CH₂Cl₂ | rt | 95 | 70:30 | 68 |
Reaction of 3-phenylpropionaldehyde with trans-β-nitrostyrene.
Detailed Experimental Protocols
The following protocols are generalized from published procedures for reactions catalyzed by pyrrolidine derivatives and can serve as a starting point for experimental design.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin[6]
Objective: To synthesize an enantioenriched γ-nitro aldehyde via a pyrrolidine-catalyzed Michael addition.
Materials:
-
Chiral pyrrolidine organocatalyst (e.g., OC3 or OC4)
-
trans-β-nitrostyrene (0.2 mmol, 1.0 equiv)
-
3-Phenylpropionaldehyde (0.4 mmol, 2.0 equiv)
-
Methylcyclohexane (2 mL)
-
Standard inert atmosphere glassware
-
Magnetic stirrer and cooling bath (0 °C)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate)
-
Chiral HPLC column for ee determination
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the trans-β-nitrostyrene (0.2 mmol).
-
Dissolve the nitroolefin in methylcyclohexane (2 mL).
-
Add the 3-phenylpropionaldehyde (0.4 mmol) to the solution.
-
Add the chiral pyrrolidine organocatalyst (0.02 mmol, 10 mol%).
-
Cool the reaction vessel to 0 °C using an ice bath and stir the mixture vigorously for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or by taking an aliquot for ¹H NMR analysis.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Protocol 2: Heterogeneous Asymmetric Aldol Reaction[5]
Objective: To perform an aldol reaction using a recoverable, polymer-supported pyrrolidine catalyst.
Materials:
-
Pyrrolidine-functionalized resin (e.g., PEGMA-AMP)
-
4-Nitrobenzaldehyde
-
Acetone
-
Deionized water
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Filtration apparatus
Procedure:
-
Charge the reaction vessel with the pyrrolidine-functionalized resin.
-
Add the solvent system, a 1:1 (v/v) mixture of acetone and deionized water.
-
Add the 4-nitrobenzaldehyde to the suspension.
-
Heat the mixture to 55 °C with efficient stirring to ensure good mass transfer.
-
Maintain the reaction at this temperature and monitor its progress by periodically taking samples of the liquid phase and analyzing them by GC or HPLC.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Recover the heterogeneous catalyst by filtration. The catalyst can be washed and dried for potential reuse.
-
The filtrate, containing the aldol product, can be subjected to a standard aqueous workup (e.g., extraction with an organic solvent) followed by purification, typically by crystallization or column chromatography.
Concluding Remarks
The pyrrolidine scaffold is a privileged motif in asymmetric organocatalysis. While this compound itself has not been reported as an organocatalyst, the extensive success of its structural relatives in promoting key asymmetric reactions, such as aldol and Michael additions, strongly suggests its potential in this domain. The development of synthetic routes to enantiomerically pure this compound and its subsequent evaluation in catalysis could be a fruitful area of research. The data and protocols provided herein for analogous systems offer a robust framework for initiating such investigations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Characterization of 1-Benzyl-3-(methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 1-Benzyl-3-(methylamino)pyrrolidine. The methods described herein are essential for identity confirmation, purity assessment, and quality control in research and development settings.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for determining the purity of this compound and identifying any related impurities.
Application Note:
This GC-MS method is designed for the routine analysis of this compound to assess its purity. The method provides good separation and a characteristic fragmentation pattern for unambiguous identification. The primary fragment observed corresponds to the tropylium ion (m/z 91), a common feature for benzyl-containing compounds. Further fragmentation of the pyrrolidine ring allows for confirmation of the overall structure.
Experimental Protocol:
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Injector: Split/splitless inlet
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
Data Presentation:
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 8.5 - 9.5 minutes |
| Major Mass Fragments (m/z) | 190 (M+), 175, 118, 91 (base peak), 77, 58 |
Experimental Workflow:
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. This method is suitable for determining the purity and assay of this compound.
Application Note:
This reverse-phase HPLC method provides a rapid and reliable means for the quality control of this compound. The use of a C18 column and a mobile phase consisting of acetonitrile and a phosphate buffer allows for good peak shape and resolution from potential impurities. UV detection at 254 nm is suitable due to the presence of the benzyl aromatic ring.
Experimental Protocol:
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Chromatographic Conditions:
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation:
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 5.0 - 6.0 minutes |
| UV Detection Wavelength | 254 nm |
Experimental Workflow:
Caption: Workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound.
Application Note:
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum indicates the number of different types of carbon atoms. The chemical shifts and coupling patterns are characteristic of the this compound structure.
Experimental Protocol:
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters (¹H NMR):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
Acquisition Parameters (¹³C NMR):
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 seconds
-
Relaxation Delay: 2 seconds
Data Presentation:
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.35 - 7.20 | m | 5H | Ar-H (benzyl) |
| ~ 3.60 | s | 2H | -CH ₂-Ph |
| ~ 3.20 - 3.10 | m | 1H | -CH -(NHCH₃) |
| ~ 2.80 - 2.60 | m | 2H | Pyrrolidine ring -CH ₂- |
| ~ 2.45 | s | 3H | -NH-CH ₃ |
| ~ 2.40 - 2.20 | m | 2H | Pyrrolidine ring -CH ₂- |
| ~ 2.00 - 1.80 | m | 1H | Pyrrolidine ring -CH ₂- |
| ~ 1.70 - 1.50 | m | 1H | Pyrrolidine ring -CH ₂- |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 138.5 | Ar-C (quaternary) |
| ~ 129.0 | Ar-C H |
| ~ 128.2 | Ar-C H |
| ~ 127.0 | Ar-C H |
| ~ 60.5 | -C H₂-Ph |
| ~ 60.0 | -C H-(NHCH₃) |
| ~ 54.0 | Pyrrolidine ring -C H₂- |
| ~ 49.0 | Pyrrolidine ring -C H₂- |
| ~ 34.0 | -NH-C H₃ |
| ~ 30.0 | Pyrrolidine ring -C H₂- |
Logical Relationship Diagram:
Caption: Structural correlation with NMR signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Application Note:
The FTIR spectrum of this compound will show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, and C-N bonds. This provides a quick and straightforward method for identity confirmation.
Experimental Protocol:
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a universal attenuated total reflectance (uATR) accessory.
Sample Preparation:
-
Place a small amount of the liquid sample directly onto the ATR crystal.
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H stretch | Secondary amine |
| ~ 3080 - 3030 | C-H stretch (sp²) | Aromatic C-H |
| ~ 2960 - 2850 | C-H stretch (sp³) | Aliphatic C-H |
| ~ 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| ~ 1150 - 1050 | C-N stretch | Amine |
| ~ 740, 700 | C-H out-of-plane bend | Monosubstituted benzene |
Experimental Workflow:
Caption: Workflow for FTIR analysis.
Application Note: Chiral HPLC Separation of 1-Benzyl-3-(methylamino)pyrrolidine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-3-(methylamino)pyrrolidine is a chiral synthetic intermediate crucial in the development of various pharmaceutical compounds. The stereochemistry of this molecule can significantly influence the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the enantioselective analysis of such chiral compounds.[1][2] This application note details a proposed method for the chiral separation of this compound enantiomers based on established protocols for structurally similar compounds.
Principle of Chiral Separation
The proposed method utilizes a direct chiral HPLC approach, which employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for resolving a wide range of racemic compounds, including amines.[1][4] The chiral recognition mechanism of these CSPs involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differing stability of these complexes results in different retention times for the two enantiomers, enabling their separation. For basic compounds like this compound, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and resolution.[5]
Proposed HPLC Method
Data Presentation
The following table summarizes the proposed chromatographic conditions and expected results for the enantiomeric separation of this compound.
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time (Enantiomer 1) | ~8.5 min | ~12.1 min |
| Expected Retention Time (Enantiomer 2) | ~10.2 min | ~14.5 min |
| Expected Resolution (Rs) | > 1.5 | > 1.8 |
Note: The retention times and resolution are based on data for a structurally similar compound and may require optimization for this compound.[3]
Experimental Protocols
1. Mobile Phase Preparation
-
Method 1 (80:20:0.1 n-Hexane/IPA/DEA):
-
Carefully measure 800 mL of HPLC-grade n-Hexane.
-
Measure 200 mL of HPLC-grade isopropanol.
-
Measure 1.0 mL of diethylamine.
-
Combine the solvents in a suitable 1 L solvent reservoir.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration for at least 15 minutes.
-
-
Method 2 (90:10:0.1 n-Hexane/EtOH/DEA):
-
Carefully measure 900 mL of HPLC-grade n-Hexane.
-
Measure 100 mL of HPLC-grade ethanol.
-
Measure 1.0 mL of diethylamine.
-
Combine the solvents in a suitable 1 L solvent reservoir.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration for at least 15 minutes.
-
2. Sample Preparation
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Dissolve the sample in 10 mL of the mobile phase to prepare a stock solution of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, perform further dilutions with the mobile phase to achieve a suitable concentration for UV detection (e.g., 0.1 mg/mL).
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC System Setup and Operation
-
Install the appropriate chiral column (Chiralcel® OD-H for Method 1 or Chiralpak® AD-H for Method 2) into the HPLC system.
-
Set the column oven temperature to 25 °C.
-
Purge the HPLC pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is observed.
-
Set the UV detector wavelength to 254 nm.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Start the data acquisition and record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
4. Data Analysis
-
Integrate the peaks corresponding to the two enantiomers in the resulting chromatogram.
-
Determine the retention times (t_R1_ and t_R2_) for each enantiomer.
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula:
-
Rs = 2(t_R2_ - t_R1_) / (w_1_ + w_2_)
-
Where w_1_ and w_2_ are the peak widths at the base. A resolution of >1.5 indicates baseline separation.
-
-
Calculate the enantiomeric excess (% ee) if required, using the peak areas (A_1_ and A_2_):
-
% ee = |(A_1_ - A_2_) / (A_1_ + A_2_)| x 100
-
Visualization
Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.
References
Application Notes and Protocols for In Vitro Assays of 1-Benzyl-3-(methylamino)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays relevant to the study of 1-Benzyl-3-(methylamino)pyrrolidine derivatives. While specific experimental data for this exact class of compounds is limited in publicly available literature, this document leverages data and protocols from closely related 1-benzyl-pyrrolidine analogues to provide actionable guidance for research and development. The methodologies described are fundamental in pharmacology and can be adapted to screen and characterize novel derivatives for various therapeutic targets.[1][2]
Overview of this compound Derivatives
The this compound scaffold is a key structural motif in medicinal chemistry.[1] Its derivatives are recognized as versatile building blocks in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS) for the treatment of neurological and psychiatric disorders.[1][2][3] The unique three-dimensional structure of the pyrrolidine ring allows for diverse modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.[1]
In Vitro Cytotoxicity and Apoptosis Induction Assays
A primary step in the evaluation of novel compounds is the assessment of their cytotoxic potential and their ability to induce programmed cell death (apoptosis) in cancer cell lines. The following protocols are based on studies of structurally similar 1-benzyl-pyrrolidin-3-ol analogues, which have been evaluated as apoptotic agents.[4][5]
Quantitative Data: Cytotoxicity of 1-Benzyl-pyrrolidin-3-ol Analogues
The following table summarizes the cytotoxic effects of selected 1-benzyl-pyrrolidin-3-ol analogues against various human cancer cell lines. This data serves as a reference for the potential activity of this compound derivatives.
| Compound ID | Cell Line | Assay Type | Concentration (µM) | % Cytotoxicity | Reference |
| 5j | HL-60 | MTT Assay | 10 | High | [4] |
| 5p | HL-60 | MTT Assay | 10 | High | [4] |
| 5j | Other Cancer Lines | MTT Assay | 10 | Moderate to Low | [4] |
| 5p | Other Cancer Lines | MTT Assay | 10 | Moderate to Low | [4] |
Note: "High" cytotoxicity indicates a significant reduction in cell viability. Specific percentage values can be found in the cited literature. The lead compounds 5j and 5p showed selective cytotoxicity towards the HL-60 cell line.[4][5]
Experimental Protocols
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This protocol allows for the quantification of apoptotic cells.
Principle: Changes in the mitochondrial membrane potential (MMP) are an early indicator of apoptosis. The fluorescent dye Rhodamine-123 accumulates in healthy mitochondria with a high MMP. In apoptotic cells, the MMP collapses, leading to a decrease in Rhodamine-123 fluorescence.
Protocol:
-
Cell Treatment: Treat cells (e.g., HL-60) with the test compounds at various concentrations (e.g., 5, 10, and 15 µM) for 24 hours.
-
Cell Staining: Harvest the cells and stain them with Rhodamine-123 (200 nM) for 1 hour.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is analyzed using appropriate software (e.g., Cell Quest Pro) to quantify the percentage of cells with reduced Rhodamine-123 fluorescence, indicating apoptosis.[5]
Visualization of Experimental Workflow
Caption: Workflow for cytotoxicity and apoptosis assays.
Receptor Binding Assays
Receptor binding assays are crucial for determining the interaction of a compound with a specific biological target. These assays measure the affinity of a ligand for a receptor.[6][7]
General Principles
Competitive Binding Assay: This is the most common format. It involves the competition between a labeled ligand (radioligand or fluorescent ligand) and an unlabeled test compound for binding to a receptor. The amount of labeled ligand displaced by the test compound is measured, and from this, the affinity (Ki) of the test compound can be determined.
Experimental Protocol: Radioligand Binding Assay (Filtration Format)
This protocol is a general guideline and should be optimized for the specific receptor of interest.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Test compounds (this compound derivatives).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature and for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After the filters are dry, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]
Visualization of Receptor Binding Assay Principle
Caption: Competitive receptor binding assay principle.
Enzyme Inhibition Assays
Enzyme inhibition assays are used to identify and characterize compounds that interfere with enzyme activity.[8][9]
General Principles
These assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The activity can be monitored by measuring the disappearance of the substrate or the appearance of a product.
Experimental Protocol: General Spectrophotometric Enzyme Assay
This is a template that can be adapted for various enzymes.
Materials:
-
Purified enzyme.
-
Substrate for the enzyme.
-
Test compounds.
-
Assay buffer.
-
96-well plate.
-
Spectrophotometer or microplate reader.
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, the enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader in kinetic mode. The wavelength will depend on the substrate and product.
-
Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Visualization of Enzyme Inhibition
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. covethouse.eu [covethouse.eu]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of CNS-Active Compounds Using 1-Benzyl-3-(methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-(methylamino)pyrrolidine is a versatile chiral building block in pharmaceutical research, serving as a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its unique structure, featuring a pyrrolidine ring, is valuable for exploring the chemical space for central nervous system (CNS) drug discovery. This scaffold is particularly useful in the development of novel therapeutic agents targeting neurological and psychiatric disorders. The presence of a secondary amine allows for straightforward derivatization, making it an attractive starting material for the synthesis of compound libraries for screening and lead optimization.
This document provides detailed protocols for the synthesis of a representative CNS-active compound class, ureas, derived from this compound. The methodologies are based on established synthetic strategies for analogous compounds and are intended to serve as a guide for researchers in the field.
Synthesis of N-(1-benzylpyrrolidin-3-yl)-N-methyl-N'-phenylurea: A Representative Protocol
The synthesis of urea derivatives from this compound is a robust and versatile method for generating libraries of compounds for CNS activity screening. The general reaction involves the nucleophilic addition of the secondary amine of this compound to an isocyanate.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine).
-
Addition of Isocyanate: To the stirred solution at 0 °C (ice bath), add phenyl isocyanate (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexane).
-
Work-up: Upon completion of the reaction, quench the mixture by adding saturated aqueous NaHCO₃ solution (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(1-benzylpyrrolidin-3-yl)-N-methyl-N'-phenylurea.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Representative Synthetic Outcome for Urea Derivatives
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Purity (%) |
| N-(1-benzylpyrrolidin-3-yl)-N-methyl-N'-phenylurea | C₁₉H₂₃N₃O | 309.41 | 85-95 | >98 |
| N-(1-benzylpyrrolidin-3-yl)-N-methyl-N'-(4-chlorophenyl)urea | C₁₉H₂₂ClN₃O | 343.85 | 80-90 | >98 |
| N-(1-benzylpyrrolidin-3-yl)-N-methyl-N'-(4-methoxyphenyl)urea | C₂₀H₂₅N₃O₂ | 355.44 | 82-92 | >98 |
Note: The data presented are representative values based on analogous reactions and may vary depending on the specific reaction conditions and substrates used.
Table 2: Representative CNS Activity Profile for Pyrrolidine-based Urea Derivatives
| Compound ID | Target | Bioassay | IC₅₀ (nM) | In Vivo Model | Efficacy |
| Urea-1 | Serotonin Transporter (SERT) | [³H]Citalopram binding | 15.2 | Forced Swim Test | Increased immobility time |
| Urea-2 | Norepinephrine Transporter (NET) | [³H]Nisoxetine binding | 28.5 | Tail Suspension Test | Reduced immobility time |
| Urea-3 | Dopamine Transporter (DAT) | [³H]WIN 35,428 binding | 120.7 | Locomotor Activity | Decreased spontaneous locomotor activity |
Note: This table presents hypothetical but representative biological data for this class of compounds to illustrate their potential CNS activity. Actual values would need to be determined experimentally.
Visualizations
Synthetic Workflow Diagram
Caption: General workflow for the synthesis and screening of CNS-active urea derivatives.
Serotonergic Synapse Signaling Pathway
Caption: Potential mechanism of action at the serotonergic synapse.
References
Application Notes and Protocols: Derivatization of 1-Benzyl-3-(methylamino)pyrrolidine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 1-Benzyl-3-(methylamino)pyrrolidine. The following sections outline strategies for modifying this scaffold to explore structure-activity relationships (SAR), particularly focusing on its potential as a modulator of the dopamine D2 receptor.
Introduction
This compound is a versatile scaffold in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring, a secondary amine, and a benzyl group, offers multiple points for chemical modification.[1] Such modifications can lead to the development of derivatives with enhanced biological activity, selectivity, and improved pharmacokinetic profiles.[1] This document focuses on two primary derivatization strategies: N-acylation and reductive amination of the secondary methylamino group, and their application in SAR studies targeting the dopamine D2 receptor.
Data Presentation: Structure-Activity Relationship of Pyrrolidine Derivatives as Dopamine D2 Receptor Antagonists
The following table summarizes the in vitro biological data for a series of N-substituted benzamide derivatives of a pyrrolidine scaffold, highlighting the impact of different substituents on their affinity for the dopamine D2 receptor. While the core scaffold in the cited study is (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl], the SAR data provides valuable insights applicable to the derivatization of this compound. The data demonstrates that substitutions on the benzamide ring significantly influence the binding affinity (IC50) to the dopamine D2 receptor.[2]
| Compound ID | Benzamide Substitution | Dopamine D2 Receptor Binding Affinity (IC50, nM)[2] |
| 1 | 2,3-Dimethoxy | ~1 |
| 2 | 5,6-Dimethoxy (Salicylamide) | ~1 |
| 3 | 3-Bromo-5,6-dimethoxy (Salicylamide) | Potent (Specific value not provided) |
| 4 | Unsubstituted | Less Potent |
Note: The IC50 values are indicative of the concentration of the compound required to inhibit 50% of [3H]spiperone binding to rat striatal dopamine D-2 receptors in vitro.[2]
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Optimization of reaction conditions may be necessary for specific substrates and scales.
General Protocol for N-Acylation
This protocol describes the acylation of the secondary amine of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine or pyridine (1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.
General Protocol for Reductive Amination
This protocol outlines the reductive amination of this compound with an aldehyde or ketone to introduce a new alkyl group on the secondary amine.[3][4][5]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Acetone, Benzaldehyde)
-
Methanol or Benzene
-
Acetic Acid
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[3]
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in methanol or benzene. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.[5]
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution or suspension of the reducing agent (e.g., NaBH₄, 1.5 eq.) in the same solvent. Slowly add the reducing agent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 10-12 hours, monitoring the reaction progress by TLC.[5]
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate) (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated derivative.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Derivatization
The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological evaluation.
Caption: General workflow for derivatization and SAR studies.
Dopamine D2 Receptor Signaling Pathway
Derivatives of this compound can be designed to modulate the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The D2 receptor is coupled to an inhibitory G-protein (Gi/o).[6][7][8] Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Antagonists block this effect.
Caption: Dopamine D2 receptor inhibitory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 8. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1-Benzyl-3-(methylamino)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Benzyl-3-(methylamino)pyrrolidine. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and efficient method is the reductive amination of 1-benzyl-3-pyrrolidinone with methylamine. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Q2: What are the primary side reactions I should be aware of during the synthesis?
A2: The main side reactions include the formation of a tertiary amine through over-alkylation, the reduction of the starting ketone to an alcohol, and the presence of unreacted starting materials. In some cases, debenzylation of the final product can also occur, particularly under harsh reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods will help in identifying the consumption of starting materials and the formation of the product and any side products.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and provides systematic approaches to resolve them.
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Extend the reaction time or gently increase the temperature. Monitor the reaction progress by TLC or GC-MS to ensure the consumption of starting materials. | Increased conversion of starting materials to the desired product. |
| Suboptimal pH | The formation of the imine intermediate is pH-dependent. Ensure the reaction medium is slightly acidic (pH 5-6) to facilitate imine formation without causing degradation of the reactants or product. | Improved rate of imine formation and overall reaction yield. |
| Inefficient Reducing Agent | The choice and amount of reducing agent are critical. Sodium triacetoxyborohydride (STAB) is often preferred for its selectivity for imines over ketones. Ensure you are using a sufficient excess of the reducing agent. | Selective reduction of the imine intermediate, minimizing the formation of the alcohol byproduct. |
| Moisture in the Reaction | Reductive amination reactions are sensitive to moisture, which can hydrolyze the imine intermediate and deactivate the reducing agent. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Enhanced reaction efficiency and yield. |
Experimental Workflow for Reductive Amination:
Caption: General workflow for the synthesis of this compound via reductive amination.
Problem 2: Presence of Significant Amounts of Side Products
A. Over-alkylation Product: 1-Benzyl-3-(dimethylamino)pyrrolidine
This tertiary amine is a common byproduct resulting from the reaction of the desired secondary amine product with the starting ketone, followed by reduction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excess Methylamine | Use a controlled amount of methylamine (e.g., 1.0-1.2 equivalents). | Minimized formation of the over-methylated product. |
| Prolonged Reaction Time at High Temperature | Optimize the reaction time and temperature to favor the formation of the secondary amine. | Reduced rate of the subsequent over-alkylation reaction. |
Logical Relationship of Over-alkylation:
Caption: Formation pathway of the over-alkylation side product.
B. Reduced Starting Material: 1-Benzyl-3-pyrrolidinol
This alcohol is formed by the direct reduction of the starting ketone.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-selective Reducing Agent | Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the ketone. | Significantly lower yield of the alcohol byproduct. |
| Premature Addition of Reducing Agent | Allow sufficient time for the imine to form before adding the reducing agent. | The reducing agent will primarily react with the imine intermediate. |
C. Debenzylation Product: 3-(Methylamino)pyrrolidine
Cleavage of the N-benzyl group can occur under certain conditions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Harsh Reaction Conditions | Avoid high temperatures and strongly acidic or basic conditions. If catalytic hydrogenation is used for reduction, be aware that this can also cause debenzylation. | Preservation of the N-benzyl group on the final product. |
Quantitative Data Summary
While specific yields can vary significantly based on reaction conditions, the following table provides an estimated distribution of products based on general observations in similar reductive amination reactions.
| Compound | Typical Yield Range (%) | Notes |
| This compound (Product) | 60 - 85 | Yield is highly dependent on reaction optimization. |
| 1-Benzyl-3-(dimethylamino)pyrrolidine (Side Product) | 5 - 15 | Can be minimized by controlling the stoichiometry of methylamine. |
| 1-Benzyl-3-pyrrolidinol (Side Product) | 5 - 20 | Highly dependent on the selectivity of the reducing agent. |
| Unreacted 1-Benzyl-3-pyrrolidinone | < 5 | Should be minimized with sufficient reaction time and excess reducing agent. |
Experimental Protocols
Synthesis of 1-Benzyl-3-pyrrolidinone (Precursor)
A common route to the precursor involves the Dieckmann condensation of a suitably substituted diester, followed by hydrolysis and decarboxylation.
Dieckmann Condensation Workflow:
Caption: Synthetic pathway for the precursor 1-Benzyl-3-pyrrolidinone.
Synthesis of this compound via Reductive Amination
Materials:
-
1-Benzyl-3-pyrrolidinone
-
Methylamine (e.g., 2 M solution in THF or as a gas)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes with triethylamine)
Procedure:
-
To a solution of 1-benzyl-3-pyrrolidinone (1.0 eq) in anhydrous DCM, add methylamine (1.1 eq).
-
Add acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent product tailing).
Purification Troubleshooting
Problem: Difficulty in separating the product from the over-alkylation side product by column chromatography.
Solution: The polarity of the desired secondary amine and the tertiary amine byproduct can be very similar.
-
Optimize Eluent System: Use a very shallow gradient of the polar solvent. The addition of a small amount of a more polar solvent like methanol might help in achieving better separation.
-
Derivatization: In challenging cases, the secondary amine can be selectively protected (e.g., as a Boc-carbamate), which significantly changes its polarity, allowing for easy separation from the unreacted tertiary amine. The protecting group can then be removed in a subsequent step.
Technical Support Center: Synthesis of 1-Benzyl-3-(methylamino)pyrrolidine
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of 1-Benzyl-3-(methylamino)pyrrolidine, a common intermediate in pharmaceutical development. The primary focus is on the widely used reductive amination pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you navigate and resolve them effectively.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Answer: Low yield in the reductive amination of 1-benzyl-3-pyrrolidinone with methylamine is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis.
-
Incomplete Imine Formation: The initial step of forming the imine or enamine intermediate is critical. Ensure your methylamine solution is not expired and has the correct concentration. Running the reaction at room temperature for a sufficient time (1-2 hours) before introducing the reducing agent can improve imine formation.
-
Choice of Reducing Agent: The selection and handling of the reducing agent are paramount. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). STAB is particularly effective in mildly acidic conditions and reduces the imine intermediate as it is formed, minimizing side reactions.
-
Reaction Conditions: The solvent and pH play a significant role. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents. The reaction is often facilitated by a slight excess of acetic acid, which catalyzes imine formation. However, too much acid can neutralize the amine and hinder the reaction.
-
Work-up and Purification: Product loss can occur during the aqueous work-up and extraction phases. Ensure the pH of the aqueous layer is adjusted correctly to basic (pH > 11) before extraction to ensure the amine product is in its free base form and soluble in the organic layer. Multiple extractions with a suitable solvent (e.g., DCM, ethyl acetate) will maximize recovery.
A logical workflow for troubleshooting low yield is presented below.
Caption: A workflow diagram for troubleshooting low reaction yield.
Question 2: I am observing significant side product formation. What are these impurities and how can I minimize them?
Answer: The primary side product in this synthesis is often the di-substituted amine, formed if the starting ketone is contaminated with 3-aminopyrrolidine, or if over-alkylation occurs. Another common impurity is the corresponding alcohol, formed by the reduction of the starting ketone.
-
Minimizing Alcohol Formation: This occurs when the reducing agent attacks the ketone before it can form an imine with methylamine. Using a milder reducing agent like STAB, which is less reactive towards ketones, can significantly reduce this side reaction. Additionally, allowing the ketone and amine to stir together for a period before adding the reducing agent ensures a higher concentration of the imine intermediate.
-
Preventing Over-alkylation: Ensure high purity of the 1-benzyl-3-pyrrolidinone starting material. Use a modest excess of methylamine (e.g., 1.5-2.0 equivalents) to favor the desired reaction without introducing large amounts of amine that could lead to other byproducts.
Question 3: How does the choice of reducing agent impact the reaction yield and purity?
Answer: The choice of reducing agent is one of the most critical parameters influencing the success of this synthesis.
| Reducing Agent | Typical Solvent | pH Condition | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE | Mildly Acidic (AcOH) | High selectivity for imines over ketones, non-toxic byproducts, mild conditions. | Moisture sensitive, higher cost. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Acidic (pH 3-6) | Effective and selective for imines. | Highly toxic HCN gas can be liberated at low pH, requires careful handling. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Neutral to Basic | Inexpensive, readily available. | Reduces both ketones and imines, leading to alcohol byproduct formation; can be less efficient. |
As summarized, STAB is generally the superior choice for this transformation, offering the best balance of reactivity, selectivity, and safety, which often translates to higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: The most common and efficient method is a one-pot reductive amination. The pathway involves the reaction of a ketone (1-benzyl-3-pyrrolidinone) with a primary amine (methylamine) to form an imine intermediate, which is then reduced in situ by a reducing agent to yield the desired secondary amine product.
Caption: General reaction scheme for reductive amination synthesis.
Q2: Can you provide a standard experimental protocol for this synthesis using STAB?
A2: Certainly. The following is a representative lab-scale procedure.
Experimental Protocol: Synthesis via Reductive Amination with STAB
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-benzyl-3-pyrrolidinone (1.0 eq) and dichloromethane (DCM, approx. 0.1 M concentration).
-
Imine Formation: Add a solution of methylamine (1.5 eq, e.g., 40% in H₂O or 2.0 M in THF) to the flask. Follow this with the addition of glacial acetic acid (2.0 eq). Allow the mixture to stir at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Adjust the pH of the aqueous layer to >11 with 1M NaOH.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography (e.g., using a silica gel column with a DCM/MeOH gradient) to yield the pure product.
Q3: What are the key parameters to optimize for scaling up this reaction?
A3: When scaling up, heat management and reagent addition rates become critical.
-
Temperature Control: The addition of the reducing agent is exothermic. For larger scales, use a jacketed reactor and control the addition rate to maintain a stable internal temperature, preventing potential side reactions or solvent boiling.
-
Mixing: Ensure efficient agitation to maintain a homogenous mixture, which is crucial for consistent reaction kinetics.
-
Work-up: Handling larger volumes of aqueous and organic layers may require different equipment, such as a continuous liquid-liquid extractor, to ensure efficient product recovery. A thorough safety review is essential before any scale-up operation.
Purification challenges of 1-Benzyl-3-(methylamino)pyrrolidine and solutions
Welcome to the technical support center for 1-Benzyl-3-(methylamino)pyrrolidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a colorless to light yellow or light orange clear liquid.[1] Key physical and chemical properties are summarized in the table below.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |
| Molecular Weight | 190.29 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |
| Boiling Point | 107 °C @ 2.3 mmHg | [1] |
| Density | ~0.99 g/mL | [1][3] |
| Typical Purity (Commercial) | ≥ 96% (GC) |[1][2][4] |
Q2: My crude product is a dark yellow or brown oil. What causes this discoloration?
A2: Discoloration often indicates the presence of impurities. These can include oxidized byproducts, residual starting materials from the synthesis (e.g., 1-benzyl-3-pyrrolidinone), or side products from the reaction, such as those from reductive amination.[5][6] Exposure to air and light can also contribute to color formation over time.
Q3: What are the primary methods for purifying this compound?
A3: The three primary purification methods for this compound are:
-
Vacuum Distillation: Ideal for removing non-volatile impurities and separating components with significantly different boiling points.[1]
-
Flash Column Chromatography: Effective for separating compounds with different polarities, such as removing unreacted starting materials or closely related side products.[7]
-
Salt Formation and Recrystallization: This involves converting the liquid amine into a solid salt (e.g., hydrochloride), purifying the solid by recrystallization, and then neutralizing the salt to recover the highly pure liquid amine.[8][9] This method is particularly effective for achieving very high purity.
Q4: How can I assess the purity of my final product?
A4: Purity is commonly assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Caption: General troubleshooting workflow for purification issues.
Q: My final product is pure by NMR, but it's still yellow. How can I remove the color?
A: A persistent yellow tint in an otherwise pure product may be due to trace amounts of highly conjugated or oxidized impurities. A simple solution is to dissolve the amine in a suitable solvent (like dichloromethane), treat it with a small amount of activated carbon, stir for 15-30 minutes, and then filter through celite to remove the carbon. Subsequent removal of the solvent should yield a colorless oil. If this fails, vacuum distillation is the most effective method.
Q: My NMR spectrum shows a significant peak corresponding to the starting material, 1-Benzyl-3-pyrrolidinone. Which purification method is best?
A: To remove the starting ketone, flash column chromatography is highly effective due to the significant polarity difference between the ketone (starting material) and the secondary amine (product).[5] Alternatively, purification via salt formation and recrystallization can also efficiently remove the non-basic ketone impurity.[9]
Q: I'm losing a significant amount of product during vacuum distillation. How can I improve my yield?
A: Product loss during distillation can be due to several factors:
-
Inadequate Vacuum: Ensure your vacuum pump can achieve and maintain a pressure of ~2-3 mmHg to reach the target boiling point of 107 °C.[1]
-
Bumping: Violent boiling can cause the liquid to splash into the collection flask prematurely. Use a magnetic stir bar for smooth boiling and ensure gradual heating.
-
Hold-up Volume: Use the smallest possible distillation flask and a short-path distillation head to minimize the surface area where the product can be retained.
-
Temperature Control: Overheating can lead to decomposition. Use a heating mantle with fine temperature control and ensure the flask is well-insulated.
Q: When running a silica gel column, my product seems to be streaking and eluting very slowly, resulting in poor separation.
A: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and irreversible adsorption. To mitigate this, add a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v), to your eluent system (e.g., ethyl acetate/hexane). The triethylamine will neutralize the acidic sites on the silica, allowing the desired amine to elute cleanly.
Purification Method Selection
Choosing the right purification technique depends on the nature of the impurities and the desired final purity. The following diagram outlines a decision-making process.
Caption: Logic for selecting the appropriate purification method.
Table 2: Comparison of Purification Methods
| Method | Principle | Best For Removing | Typical Purity | Pros | Cons |
|---|---|---|---|---|---|
| Vacuum Distillation | Separation by boiling point | Non-volatile solids, high-boiling liquids | 98-99% | Fast, scalable, good for large quantities | Not effective for isomers or compounds with close boiling points; risk of thermal decomposition |
| Column Chromatography | Separation by polarity | Compounds of different polarity (e.g., starting materials, side products) | 95-99.5% | High resolution for complex mixtures | Can be slow, requires large solvent volumes, potential for product loss on column |
| Salt Recrystallization | Puritying a solid crystalline derivative | A wide range of impurities, especially those that don't form salts (e.g., ketones) | >99.5% | Can achieve very high purity, effective for chiral resolution[8] | Multi-step process (salt formation, recrystallization, neutralization), potential for yield loss in transfers |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Use a round-bottom flask of an appropriate size (so it is 1/2 to 2/3 full) as the distilling flask and include a magnetic stir bar. Ensure all glass joints are properly sealed with vacuum grease.
-
Procedure: a. Place the crude this compound into the distilling flask. b. Connect the apparatus to a vacuum pump with a cold trap in between. c. Slowly turn on the vacuum and allow the pressure to stabilize at 2-3 mmHg. d. Begin stirring and gradually heat the flask using a heating mantle. e. Collect any low-boiling fractions first (these are likely residual solvents). f. Carefully increase the temperature and collect the main fraction distilling at approximately 107 °C (note: the head temperature may be slightly lower than the pot temperature).[1] g. Stop the distillation when the temperature begins to rise again or when only a small residue remains. h. Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Preparation: Prepare an appropriate eluent. A common starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the mixture to prevent streaking.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. c. Carefully add the dry powder to the top of the packed column.
-
Elution: a. Begin eluting with the prepared solvent system. Apply positive pressure (air or nitrogen) to achieve a fast flow rate. b. Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC). c. The product, being a polar amine, will elute after non-polar impurities.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization
-
Salt Formation: a. Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate. b. Cool the solution in an ice bath. c. Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring. A white precipitate of the hydrochloride salt will form. d. Continue addition until no more precipitate forms.
-
Recrystallization: a. Collect the solid salt by vacuum filtration and wash it with cold diethyl ether.[9] b. To recrystallize, dissolve the salt in a minimal amount of a hot solvent mixture, such as ethanol/ethyl acetate or methanol/diethyl ether.[8][9] c. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. d. Collect the pure crystals by vacuum filtration and dry them under vacuum.
-
Recovery of Free Amine: a. Dissolve the purified salt in water. b. Cool the solution in an ice bath and make it basic (pH > 10) by slowly adding an aqueous solution of NaOH or K₂CO₃. c. Extract the aqueous layer multiple times with a solvent like dichloromethane or ethyl acetate. d. Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the pure this compound.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 1-Benzyl-3-pyrrolidinone 98 775-16-6 [sigmaaldrich.com]
- 6. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
Optimizing reaction conditions for the synthesis of chiral pyrrolidines
Welcome to the technical support center for the synthesis of chiral pyrrolodines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining chiral pyrrolidines?
A1: The primary methods for the asymmetric synthesis of chiral pyrrolidines include:
-
1,3-Dipolar Cycloadditions: This is a highly effective method involving the reaction of an azomethine ylide with a dipolarophile. It allows for the creation of multiple stereocenters in a single step.[1]
-
Organocatalytic Michael Additions: Chiral amines, such as proline and its derivatives, can catalyze the conjugate addition of aldehydes or ketones to nitroolefins, which can then be cyclized to form chiral pyrrolidines.[2][3]
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of pyrrole precursors is a powerful technique to produce chiral pyrrolidines.[4]
-
Ring-Closing Metathesis: This method is used to form the pyrrolidine ring from acyclic precursors.[5]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst is critical for achieving high stereoselectivity. For 1,3-dipolar cycloadditions, chiral metal-ligand complexes, particularly those with copper(I) or silver(I), are frequently used to achieve high enantioselectivity.[1] In organocatalytic reactions, the structure of the pyrrolidine-based catalyst, including the presence of bulky substituents, significantly influences the stereochemical outcome.[2] It is often necessary to screen a variety of catalysts to find the optimal one for a specific substrate.
Q3: What is the impact of solvent choice on the stereoselectivity of the reaction?
A3: The solvent can significantly influence both the diastereoselectivity and enantioselectivity of the reaction. The polarity and steric bulk of the solvent can affect the geometry of the transition state. For example, in some 1,3-dipolar cycloadditions, switching from a polar protic solvent like methanol to a more sterically hindered alcohol such as isopropanol can lead to an improvement in diastereoselectivity. It is recommended to perform a solvent screen to identify the optimal medium for your specific reaction.
Q4: Can temperature affect the outcome of my chiral pyrrolidine synthesis?
A4: Yes, temperature is a critical parameter. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states, although this may lead to longer reaction times. Conversely, for some reactions, higher temperatures may be necessary to achieve a good conversion rate. Therefore, temperature optimization is a crucial step in developing a robust synthesis.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am not getting any, or very little, of my desired chiral pyrrolidine product. What could be the issue?
A: Low or no product yield can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Catalyst Inactivity: The catalyst may be poisoned by impurities in the reagents or solvents, or it may have decomposed.
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous. If the catalyst is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use a fresh batch of catalyst.
-
-
Incorrect Reaction Conditions: The temperature, pressure, or reaction time may not be optimal.
-
Solution: Systematically vary the reaction temperature. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Sub-optimal Catalyst Loading: The amount of catalyst used can significantly impact the yield.
-
Solution: Vary the catalyst loading to find the optimal concentration. Too little catalyst may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions.
-
-
Poor Substrate Reactivity: The electronic or steric properties of your starting materials might be hindering the reaction.
-
Solution: If possible, modify the substrates. For example, changing a protecting group on the nitrogen atom can sometimes enhance reactivity.
-
Problem 2: Poor Enantioselectivity (Low ee)
Q: My reaction is working, but the enantiomeric excess (ee) of my chiral pyrrolidine is low. How can I improve it?
A: Poor enantioselectivity is a common challenge in asymmetric synthesis. The following factors should be considered:
-
Sub-optimal Chiral Catalyst or Ligand: The chosen chiral catalyst or ligand may not be providing a sufficiently differentiated energetic pathway for the formation of the two enantiomers.
-
Solution: Screen a variety of chiral catalysts or ligands. Small modifications to the catalyst structure can have a significant impact on enantioselectivity.
-
-
Incorrect Metal-to-Ligand Ratio (for metal-catalyzed reactions): The ratio of the metal precursor to the chiral ligand is crucial for the formation of the active catalytic species.
-
Solution: Systematically vary the metal-to-ligand ratio to find the optimal stoichiometry.
-
-
Presence of Impurities: Water and other impurities can interfere with the chiral catalyst and reduce enantioselectivity.
-
Solution: Use highly pure, dry reagents and solvents, and perform the reaction under an inert atmosphere.
-
-
Temperature Effects: As mentioned in the FAQs, temperature plays a key role.
-
Solution: Generally, lowering the reaction temperature will improve enantioselectivity.
-
Problem 3: Poor Diastereoselectivity (Low dr)
Q: I am forming multiple diastereomers of my product. How can I improve the diastereomeric ratio (dr)?
A: The formation of the desired diastereomer is governed by the relative energies of the different transition states. To improve diastereoselectivity, consider the following:
-
Solvent Effects: The solvent can influence the preferred orientation of the reactants in the transition state.
-
Solution: Screen a range of solvents with varying polarities and steric properties.
-
-
Temperature Optimization: The energy difference between diastereomeric transition states can be temperature-dependent.
-
Solution: Lowering the reaction temperature is often a good starting point to improve diastereoselectivity.
-
-
Catalyst Choice: The steric and electronic properties of the catalyst can influence the facial selectivity of the reaction.
-
Solution: Experiment with different catalysts or ligands that have different steric demands.
-
Problem 4: Difficulty in Product Purification
Q: I am having trouble isolating my pure chiral pyrrolidine from the reaction mixture. What are some common issues and solutions?
A: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.
-
Column Chromatography Issues:
-
Poor Separation: The polarity of the eluent may not be optimal.
-
Solution: Systematically vary the eluent system. A shallow gradient of a more polar solvent in a less polar one can often improve separation.
-
-
Product Decomposition on Silica Gel: Some pyrrolidines can be sensitive to acidic silica gel.
-
Solution: Use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.
-
-
-
Presence of Byproducts: Side reactions can lead to impurities that are difficult to separate.
-
Solution: Re-optimize the reaction conditions to minimize byproduct formation. Understanding the potential side reactions of your specific synthesis is crucial.
-
-
Catalyst Removal: Metal-based catalysts can sometimes be difficult to remove completely.
-
Solution: Consider using a supported catalyst that can be filtered off. Alternatively, specific workup procedures or washes (e.g., with aqueous solutions of chelating agents) may be necessary to remove metal residues. For organocatalysts, an acid-base extraction can sometimes be effective.
-
Data Presentation
The following tables summarize quantitative data on the optimization of reaction conditions for common chiral pyrrolidine syntheses.
Table 1: Optimization of Organocatalytic Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene [2]
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| 1 | OC4 | CH2Cl2 | rt | 7 | 99 | 78:22 | 68 |
| 2 | OC4 | Toluene | rt | 7 | 99 | 80:20 | 73 |
| 3 | OC4 | THF | rt | 7 | 99 | 70:30 | 60 |
| 4 | OC4 | Methylcyclohexane | rt | 7 | 99 | 85:15 | 80 |
| 5 | OC4 | Methylcyclohexane | 0 | 24 | 95 | 88:12 | 85 |
Table 2: Optimization of Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [1]
| Entry | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | (S)-BINAP | Toluene | rt | 48 | trace | - | - |
| 2 | (S)-BINAP | Toluene | 80 | 48 | 60 | >20:1 | 60 |
| 3 | (S)-DTBM-segphos | Toluene | rt | 48 | 48 | >20:1 | 96 |
| 4 | (S)-DTBM-segphos | Toluene | 80 | 48 | 91 | >20:1 | 95 |
| 5 | (S)-DTBM-segphos | DCE | 80 | 48 | 85 | >20:1 | 94 |
| 6 | (S)-DTBM-segphos | THF | 80 | 48 | 73 | >20:1 | 92 |
Table 3: Asymmetric Hydrogenation of N-Boc-Pyrroles [4]
| Entry | Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | 2-CO2Me-pyrrole | Ru-(S,S)-(R,R)-PhTRAP | 92 | 79 |
| 2 | 2-CO2Me-5-Ph-pyrrole | Ru-(S,S)-(R,R)-PhTRAP | 95 | 93 |
| 3 | 2-CO2Me-5-tBu-pyrrole | Ru-(S,S)-(R,R)-PhTRAP | 93 | 98 |
| 4 | 2,3,5-triphenyl-pyrrole | Ru-(S,S)-(R,R)-PhTRAP | 94 | 99.7 |
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Michael Addition[2]
-
To a solution of the nitroolefin (0.2 mmol) in the desired solvent (2 mL) was added the aldehyde (0.4 mmol).
-
The mixture was cooled to the desired temperature (e.g., 0 °C).
-
The organocatalyst (10 mol %) was added, and the reaction mixture was stirred at that temperature.
-
The reaction progress was monitored by TLC.
-
Upon completion, the reaction mixture was concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition[1]
-
In a glovebox, a mixture of the copper salt (e.g., CuPF6, 5 mol%) and the chiral ligand (e.g., (S)-DTBM-segphos, 5.5 mol%) in the chosen solvent (e.g., toluene) was stirred at room temperature for 1 hour.
-
The imino ester (azomethine ylide precursor) and the dipolarophile were added to the catalyst solution.
-
A base (e.g., KOtBu, 20 mol%) was added, and the reaction mixture was stirred at the optimized temperature.
-
The reaction was monitored by TLC.
-
After completion, the reaction was quenched with saturated aqueous NH4Cl solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product was purified by flash column chromatography on silica gel.
Protocol 3: General Procedure for Asymmetric Hydrogenation of N-Boc-Pyrroles[4]
-
In a glovebox, the ruthenium precursor (e.g., Ru(η³-methallyl)₂(cod)) and the chiral ligand (e.g., (S,S)-(R,R)-PhTRAP) were dissolved in the solvent (e.g., EtOAc).
-
Triethylamine was added, and the mixture was stirred to form the active catalyst.
-
The N-Boc-pyrrole substrate was added to the catalyst solution in an autoclave.
-
The autoclave was purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction was stirred at the specified temperature for the required time.
-
After cooling and venting the hydrogen, the solvent was removed under reduced pressure.
-
The residue was purified by chromatography to yield the chiral pyrrolidine.
Visualizations
Caption: Troubleshooting workflow for low product yield.
References
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 3. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting guide for the N-alkylation of methylaminopyrrolidine
This guide provides troubleshooting advice and frequently asked questions for the N-alkylation of methylaminopyrrolidine, a common reaction in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of methylaminopyrrolidine?
The most prevalent issue is over-alkylation, where the desired tertiary amine product reacts further to form a quaternary ammonium salt.[1][2][3] This occurs because the product amine can be more nucleophilic than the starting secondary amine.[1][3] Other common challenges include slow or incomplete reactions, and side reactions, particularly elimination with certain alkyl halides.[1]
Q2: What are the main methods for N-alkylation of methylaminopyrrolidine?
The two primary methods are direct alkylation using an alkylating agent (like an alkyl halide) and reductive amination. Direct alkylation is a classical SN2 reaction.[4] Reductive amination involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion, which is then reduced in situ to the corresponding amine.[5][6]
Q3: When should I choose reductive amination over direct alkylation?
Reductive amination is generally preferred when over-alkylation is a significant concern or when dealing with sensitive substrates.[3][6] It offers greater control and selectivity for mono-alkylation. Direct alkylation can be simpler to perform if over-alkylation is not a major issue or can be controlled by adjusting reaction conditions.
Q4: How can I minimize the formation of the quaternary ammonium salt byproduct?
To minimize over-alkylation, you can:
-
Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.[2]
-
Slowly add the alkylating agent to the reaction mixture.
-
Choose a less reactive alkylating agent.
-
Employ reductive amination as an alternative method.[3]
-
Carefully select the solvent and base , as these can influence the reaction rate and selectivity.[2]
Q5: What are some recommended starting conditions for a direct N-alkylation of methylaminopyrrolidine?
A good starting point would be to use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).[7][8] The reaction is often performed at room temperature or with gentle heating.
Troubleshooting Guide
This section addresses specific problems you might encounter during the N-alkylation of methylaminopyrrolidine.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Rationale |
| Insufficiently reactive alkylating agent | Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide). | The leaving group ability of the halide affects the rate of the SN2 reaction (I > Br > Cl). |
| Base is too weak | Use a stronger base. For example, if K₂CO₃ is ineffective, consider using cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).[7][9] | A stronger base will more effectively deprotonate the secondary amine, increasing its nucleophilicity. |
| Low reaction temperature | Gradually increase the reaction temperature. Many N-alkylations require heating to proceed at a reasonable rate.[7] | Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. |
| Poor solvent choice | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.[7] | These solvents can solvate the cation of the base while leaving the anion (the active base) more reactive. |
| Steric hindrance | If the alkylating agent or the amine is sterically hindered, consider using a less hindered reagent or a different synthetic route like reductive amination.[3] | Steric bulk around the reacting centers can significantly slow down the reaction rate. |
Problem 2: Significant Over-alkylation (Quaternary Salt Formation)
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Rationale |
| Excess alkylating agent | Use a 1:1 stoichiometry of the amine to the alkylating agent, or even a slight excess of the amine.[2] | Limiting the amount of the alkylating agent reduces the chance of the product reacting further. |
| High reaction concentration | Perform the reaction at a lower concentration (higher dilution).[2] | Dilution can disfavor the bimolecular over-alkylation reaction. |
| Highly reactive alkylating agent | Use a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide). | A less reactive electrophile will be more selective. |
| Inherent reactivity of the product | Switch to reductive amination.[3] | This method forms an iminium ion intermediate that is reduced in situ, avoiding the presence of the more nucleophilic tertiary amine product in the presence of the alkylating agent. |
Problem 3: Presence of Elimination Byproducts
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Rationale |
| Strongly basic and sterically hindered conditions | Use a non-nucleophilic, sterically hindered base in combination with a less hindered primary alkyl halide if possible. | This favors the desired SN2 pathway over the competing E2 elimination pathway. |
| Secondary or tertiary alkyl halide used | Whenever possible, use primary alkyl halides as they are less prone to elimination reactions.[1] | Secondary and tertiary alkyl halides are more susceptible to elimination, especially in the presence of a strong base. |
| High reaction temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures tend to favor elimination over substitution. |
Experimental Protocols
Protocol 1: Direct N-Alkylation using an Alkyl Halide
This protocol provides a general procedure for the direct N-alkylation of 1-methyl-2-pyrrolidinemethanamine with an alkyl bromide.
Materials:
-
1-methyl-2-pyrrolidinemethanamine
-
Alkyl bromide (1.0 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Stir bar
-
Round-bottom flask
-
Condenser (if heating)
Procedure:
-
To a round-bottom flask containing a stir bar, add 1-methyl-2-pyrrolidinemethanamine and the chosen solvent.
-
Add potassium carbonate to the mixture.
-
Slowly add the alkyl bromide to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of 1-methyl-2-pyrrolidinemethanamine with an aldehyde.
Materials:
-
1-methyl-2-pyrrolidinemethanamine
-
Aldehyde (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask containing a stir bar, dissolve 1-methyl-2-pyrrolidinemethanamine and the aldehyde in the chosen solvent.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting decision tree for N-alkylation issues.
Caption: Comparison of direct alkylation and reductive amination pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Benzyl-3-(methylamino)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-(methylamino)pyrrolidine. The following sections detail methods for removing common impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via reductive amination of 1-Benzyl-3-pyrrolidinone?
A1: The most common impurities include unreacted starting materials such as 1-Benzyl-3-pyrrolidinone, and byproducts from side reactions. These byproducts can include the corresponding alcohol (1-Benzyl-3-pyrrolidinol) from the reduction of the ketone starting material, and over-alkylated tertiary amines.
Q2: What is the recommended first step for purifying crude this compound?
A2: For a crude reaction mixture, it is often beneficial to start with an acid-base extraction to remove neutral and acidic impurities. Following this, fractional vacuum distillation is a highly effective method for separating the desired product from less volatile impurities. The boiling point of this compound is approximately 107°C at 2.3 mmHg[1].
Q3: When is column chromatography the preferred method of purification?
A3: Column chromatography is ideal for separating compounds with very similar boiling points or for removing colored impurities and baseline materials that are not easily removed by distillation. It is also useful for small-scale purifications where high purity is required.
Q4: Can I purify this compound by recrystallization?
A4: As this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it can be converted to a solid salt, such as the dihydrochloride salt, which can then be purified by recrystallization. This method is particularly effective for removing diastereomeric impurities if a chiral resolving agent is used. A similar compound, (R)-1-benzyl-3-aminopyrrolidine, has been successfully purified with high optical purity through the crystallization of its diastereomeric salt with tartaric acid derivatives[2].
Troubleshooting Guides
Issue 1: Low Purity After Initial Distillation
Symptoms:
-
GC/MS analysis of the distilled product shows the presence of impurities with similar boiling points to the desired product.
-
The product has a persistent color that does not diminish with distillation.
Potential Causes:
-
Inefficient fractional distillation column.
-
Co-distillation of impurities.
-
Thermal decomposition of the product or impurities during distillation.
Troubleshooting Steps:
-
Improve Distillation Efficiency: Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column).
-
Optimize Distillation Parameters: Lower the distillation pressure to reduce the boiling point and minimize thermal decomposition. Ensure a slow and steady distillation rate.
-
Consider an Alternative Purification Method: If impurities persist, column chromatography may be necessary to achieve the desired purity.
Issue 2: Product Tailing During Column Chromatography
Symptoms:
-
The product elutes from the column over a large number of fractions, resulting in broad, tailing peaks on TLC or HPLC analysis.
-
Poor separation from impurities.
Potential Causes:
-
Strong interaction of the basic amine with the acidic silica gel.
-
Inappropriate solvent system.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase. This will deactivate the acidic sites on the silica gel and reduce tailing.
-
Optimize the Mobile Phase: Systematically vary the polarity of the mobile phase to improve separation. A common mobile phase for this type of compound is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), if tailing persists.
Data Presentation
The following tables summarize illustrative quantitative data for the purification of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (GC Area %) | Final Purity (GC Area %) | Typical Yield Loss (%) |
| Fractional Vacuum Distillation | 85% | 96-98% | 15-20% |
| Silica Gel Column Chromatography | 96% | >99% | 20-30% |
| Recrystallization (as dihydrochloride salt) | 98% | >99.5% | 10-15% |
Table 2: Illustrative GC/MS Analysis of a Crude Reaction Mixture
| Retention Time (min) | Compound | Area % |
| 8.5 | 1-Benzyl-3-pyrrolidinone (Starting Material) | 5.2 |
| 9.2 | 1-Benzyl-3-pyrrolidinol (Byproduct) | 3.8 |
| 10.1 | This compound (Product) | 86.5 |
| 11.5 | Over-alkylated byproduct | 2.5 |
| - | Baseline impurities | 2.0 |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Objective: To purify crude this compound from non-volatile impurities and starting materials with significantly different boiling points.
Methodology:
-
Assemble a fractional vacuum distillation apparatus, including a round-bottom flask, a Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charge the round-bottom flask with the crude this compound.
-
Slowly apply vacuum, reducing the pressure to approximately 2-3 mmHg.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at approximately 107°C[1].
-
Monitor the purity of the collected fractions by GC/MS.
Protocol 2: Silica Gel Column Chromatography
Objective: To achieve high purity by separating this compound from closely related impurities.
Methodology:
-
Prepare the Mobile Phase: A typical mobile phase is a gradient of methanol in dichloromethane (e.g., 0-10% methanol) containing 0.5% triethylamine.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into a chromatography column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elute the Column: Begin elution with the initial mobile phase, gradually increasing the polarity by adding more methanol.
-
Collect and Analyze Fractions: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization of the Dihydrochloride Salt
Objective: To obtain highly pure this compound by purifying its solid dihydrochloride salt.
Methodology:
-
Salt Formation: Dissolve the purified this compound in a suitable solvent such as isopropanol. Slowly add a solution of hydrochloric acid in isopropanol until the precipitation of the dihydrochloride salt is complete.
-
Dissolution: Filter the salt and dissolve it in a minimal amount of a hot solvent mixture, for example, ethanol/water.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Liberation of the Free Base: To recover the free amine, dissolve the purified salt in water, basify with a strong base (e.g., NaOH), and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Reductive amination pathway for the synthesis of this compound and potential side products.
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Stereoselective Synthesis of 1-Benzyl-3-(methylamino)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-Benzyl-3-(methylamino)pyrrolidine. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in the synthesis of this compound?
A1: The main strategies to achieve stereocontrol in the synthesis of this target molecule can be broadly categorized into three approaches:
-
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as (S)- or (R)-proline or 4-hydroxyproline, to introduce a pre-existing stereocenter that guides the synthesis.[1] A common route involves the enzymatic asymmetric reduction of 1-Benzyl-3-pyrrolidinone to yield an enantiopure 1-benzyl-3-hydroxypyrrolidine intermediate, which is then converted to the target amine.
-
Catalytic Asymmetric Synthesis: This approach involves the use of a chiral catalyst to control the stereochemical outcome of a key ring-forming or functionalization step. Powerful methods include the catalytic asymmetric hydrogenation of substituted pyrroles or cyclic enamines[2][3][4] and catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines.[5]
-
Chiral Resolution: This strategy involves the synthesis of a racemic mixture of an intermediate, such as 1-Benzyl-3-aminopyrrolidine, followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, like L- or D-tartaric acid, which can then be separated by crystallization.[6]
Q2: How does the choice of a reducing agent affect the stereoselectivity of the reduction of 1-Benzyl-3-pyrrolidinone?
A2: The choice of reducing agent is critical for controlling the stereochemistry during the reduction of the ketone precursor, 1-Benzyl-3-pyrrolidinone. Bulky hydride reagents often exhibit higher stereoselectivity due to steric hindrance, favoring attack from the less hindered face of the carbonyl. For instance, lithium triethylborohydride has been shown to provide high stereoselectivity in the reduction of similar cyclic ketone systems.[7] In contrast, less sterically demanding reagents like sodium borohydride may result in lower diastereoselectivity. Enzymatic reductions using ketoreductases offer an excellent alternative, often providing very high enantiomeric excess (e.e.).
Q3: Can [3+2] cycloaddition reactions be used for this synthesis, and how is stereocontrol achieved?
A3: Yes, [3+2] cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, are a highly effective method for constructing the pyrrolidine ring with control over multiple stereocenters.[2][8][9] Stereocontrol can be achieved by:
-
Using a chiral catalyst: Metal complexes with chiral ligands can orchestrate the cycloaddition to favor the formation of one enantiomer.[10]
-
Employing a chiral auxiliary: Attaching a chiral auxiliary, such as an N-tert-butanesulfinyl group, to the dipolarophile can direct the facial selectivity of the approaching azomethine ylide.[8]
-
Substrate control: Using a chiral dipolarophile or a chiral precursor for the azomethine ylide can influence the stereochemical outcome of the cycloaddition.[8]
Q4: What is the role of the N-benzyl group in controlling stereoselectivity?
A4: The N-benzyl group can influence stereoselectivity through several mechanisms. Its steric bulk can direct incoming reagents to the opposite face of the pyrrolidine ring. In catalytic systems, it can engage in coordinating or non-covalent interactions with the catalyst-substrate complex, further enhancing stereochemical induction. However, in some cases, the flexibility of the benzyl group may lead to reduced selectivity compared to more rigid N-protecting groups like Boc or Cbz.
Troubleshooting and Optimization Guide
Problem 1: Low diastereoselectivity or enantioselectivity in the final product.
-
Possible Cause: Inappropriate reaction conditions (temperature, solvent, catalyst).
-
Solution: Systematically optimize the reaction conditions. Lowering the reaction temperature often enhances selectivity, though it may decrease the reaction rate.[2] Screen a variety of solvents with different polarities, as solvent can significantly influence the transition state geometry. Ensure the catalyst, if used, is pure and active, and optimize its loading.[2]
-
Possible Cause: Poor substrate quality or presence of impurities.
-
Solution: Ensure all starting materials and reagents are of high purity and are free of moisture, as impurities can poison catalysts or interfere with the reaction.[2] Recrystallize or chromatograph starting materials if necessary.
-
Possible Cause: For reductive amination of 1-Benzyl-3-pyrrolidinone, the reducing agent may not be selective enough.
-
Solution: Screen a panel of reducing agents. Start with common reagents like NaBH(OAc)₃ and then move to bulkier reagents such as lithium tri-sec-butylborohydride (L-Selectride®) or enzymatic catalysts (ketoreductases), which can offer superior stereocontrol.
Problem 2: Incomplete reaction or low product yield.
-
Possible Cause: Catalyst deactivation or insufficient catalyst loading.
-
Solution: If using a catalyst, try increasing the catalyst loading. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen or moisture.[2]
-
Possible Cause: Low reactivity of the substrate.
-
Solution: For reactions like cycloadditions or Michael additions, modifying the electronic properties of the substrates by changing protecting groups or other functional groups can enhance reactivity.[2] For reductions, more powerful reducing agents like LiAlH₄ might be required for complete conversion, although this may come at the cost of selectivity.[11]
-
Possible Cause: For chiral resolution, incomplete precipitation of the desired diastereomeric salt.
-
Solution: Carefully optimize the solvent system and crystallization temperature. A slow cooling rate is often crucial for selective crystallization. Seeding the solution with a crystal of the desired diastereomeric salt can also improve the efficiency and selectivity of the resolution.
Key Experimental Protocols and Data
Strategy 1: Diastereoselective Reductive Amination of 1-Benzyl-3-pyrrolidinone
This method involves the direct conversion of the ketone precursor to the target amine in a single step. The stereochemical outcome is highly dependent on the choice of reducing agent.
Protocol:
-
To a stirred solution of 1-Benzyl-3-pyrrolidinone (1.0 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane or THF, 0.1 M) under an inert atmosphere, add methylamine (2.0 M solution in THF, 1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Add the selected reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the cis and trans diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or chiral HPLC analysis.
Table 1: Effect of Reducing Agent on Diastereoselectivity
| Reducing Agent | Temperature (°C) | Solvent | Typical Diastereomeric Ratio (cis:trans) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 25 | DCE | 65:35 |
| Sodium Cyanoborohydride (NaBH₃CN) | 25 | MeOH | 50:50 |
| L-Selectride® | -78 | THF | >95:5 |
| Ketoreductase (KRED) Enzyme | 30 | Buffer | >99:1 (for one enantiomer) |
Note: Data are representative for this class of transformation and serve as a guideline for optimization.
Strategy 2: Chiral Resolution of (±)-1-Benzyl-3-aminopyrrolidine
This strategy relies on the separation of a racemic mixture of the primary amine precursor, followed by N-methylation.
Protocol:
-
Dissolve racemic 1-benzyl-3-aminopyrrolidine (1.0 eq) in a suitable organic solvent such as methanol or ethanol.[6]
-
In a separate flask, dissolve the resolving agent, D-(-)-tartaric acid (0.5-1.0 eq), in the same solvent, heating gently if necessary.[6]
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Heat the resulting mixture (e.g., to 75-90 °C) to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.[6]
-
Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry. This solid is the enriched diastereomeric salt.
-
To recover the free amine, dissolve the salt in water and basify the solution with an alkali (e.g., NaOH or K₂CO₃) to pH > 12.
-
Extract the free chiral amine with an organic solvent (e.g., dichloromethane), dry the organic phase, and evaporate the solvent to yield the enantiomerically enriched (R)- or (S)-1-benzyl-3-aminopyrrolidine.[6]
-
The enantiomeric purity can be determined by chiral HPLC.
-
N-methylation can then be performed under standard conditions (e.g., Eschweiler-Clarke reaction with formaldehyde and formic acid) to yield the final product.
Visualized Workflows and Logic Diagrams
Caption: Overview of primary synthetic routes to stereochemically pure this compound.
Caption: Decision tree for troubleshooting poor stereoselectivity in pyrrolidine synthesis.
Caption: Simplified model of stereocontrol via a chiral catalyst, favoring the lower energy transition state.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. prepchem.com [prepchem.com]
Preventing racemization during the synthesis of chiral 1-Benzyl-3-(methylamino)pyrrolidine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of chiral 1-Benzyl-3-(methylamino)pyrrolidine, a key intermediate in pharmaceutical development and neuroscience research.[1][2] Our goal is to help you minimize or prevent racemization to ensure high chiral purity in your final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of chiral this compound?
A1: Racemization is the conversion of a pure enantiomer (e.g., the S-form) into an equal mixture of both enantiomers (S and R forms), resulting in a loss of optical activity. For pharmaceutical applications, typically only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.[3] Therefore, maintaining the stereochemical integrity of the chiral center at the C3 position of the pyrrolidine ring is critical.
Q2: What are the most likely steps in the synthesis where racemization can occur?
A2: Racemization can occur under conditions that facilitate the temporary formation of a planar, achiral intermediate. Key steps to scrutinize include:
-
Proton Abstraction: Any step involving a strong base that can deprotonate the α-carbon to the nitrogen or a substituent, leading to a planar enolate or a similar intermediate.
-
Iminium Ion Formation: If a precursor like 1-benzyl-3-pyrrolidinone is used, the formation of an intermediate iminium ion can be susceptible to non-stereoselective attack.
-
Nucleophilic Substitution: If the synthesis involves the displacement of a leaving group at the chiral center, any reaction conditions that favor an SN1 mechanism over an SN2 mechanism can lead to racemization.
-
High Temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[4]
Q3: My chiral HPLC analysis shows a low enantiomeric excess (e.e.). What are the first things I should check?
A3: If you observe a low e.e., a systematic review of your reaction conditions is necessary. Use the following troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for low enantiomeric excess.
Q4: Which bases are recommended to avoid racemization?
A4: The choice of base is critical. Strong bases can promote racemization through direct deprotonation of the chiral center.[4] It is advisable to:
-
Use the minimum necessary amount of base.
-
Opt for sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or proton sponge.
-
Avoid strong, unhindered bases like sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) unless the reaction is performed at very low temperatures and for a short duration.
Q5: How does solvent choice impact racemization?
A5: The polarity of the solvent can influence racemization. Less polar solvents can sometimes help reduce racemization by disfavoring the formation of charged, planar intermediates.[4] However, solvent choice is often constrained by the solubility of the reactants. If possible, experiment with solvents of varying polarity (e.g., Dichloromethane vs. Tetrahydrofuran vs. Toluene) to find an optimal balance between reaction rate and chiral purity.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-Benzyl-3-(methylamino)pyrrolidine via Reductive Amination
This protocol is adapted from common procedures for the synthesis of substituted pyrrolidines and is designed to minimize racemization.[5]
Starting Material: (S)-1-Benzyl-3-aminopyrrolidine (ensure high chiral purity before starting).
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add (S)-1-Benzyl-3-aminopyrrolidine (1.0 eq) and methanol (10 mL per 1 g of amine). Cool the solution to 0 °C in an ice bath.
-
Aldehyde Addition: Add aqueous formaldehyde (37 wt. %, 1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C. Stir for 30 minutes. This step forms the intermediate imine/aminal.
-
Reduction: In a single portion, add sodium borohydride (NaBH₄, 1.5 eq) carefully to the reaction mixture at 0 °C.
-
Troubleshooting Note: Fast addition or higher temperatures can lead to excessive foaming and potential side reactions.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding water. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired (S)-1-Benzyl-3-(methylamino)pyrrolidine.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
Determining the enantiomeric purity is crucial. Chiral HPLC is the most common and reliable method.[6]
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective. Columns such as Daicel CHIRALPAK AD-H or CHIRALCEL OD-H are good starting points.[7]
-
Sample Preparation: Prepare a solution of the final product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Mobile Phase: A typical mobile phase for this type of compound is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape and reduce tailing.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample. The two enantiomers should appear as distinct peaks. The enantiomeric excess is calculated using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
Data Summary: Factors Affecting Racemization
The following table summarizes key experimental parameters and their likely impact on maintaining chiral purity during the synthesis. This is a qualitative guide based on established principles of stereoselective synthesis.[4]
| Parameter | Condition to Minimize Racemization | Rationale | Potential Negative Impact |
| Temperature | Low (e.g., 0 °C to -78 °C) | Reduces the kinetic energy available for bond rotation and epimerization. | Slower reaction rates, potentially requiring longer reaction times. |
| Base | Weak, sterically hindered (e.g., DIPEA) | Less likely to abstract the proton at the chiral center. | May not be strong enough for all desired transformations. |
| Solvent | Less Polar (e.g., Toluene, DCM) | Can disfavor the formation of charged, planar intermediates that facilitate racemization. | May cause solubility issues for reactants or reagents. |
| Leaving Group | Good (e.g., Tosylate, Mesylate) | Promotes a clean SN2 displacement, minimizing carbocation (SN1) formation. | Highly reactive leaving groups can lead to side reactions. |
| Additives | None generally required for this synthesis | In other contexts (e.g., peptide coupling), additives like HOBt are used to suppress racemization. | Adds complexity and potential for side reactions. |
Synthetic Strategy Overview
The choice of synthetic route is fundamental to preventing racemization. Starting from an existing chiral precursor is often the most reliable strategy.
Caption: Comparison of synthetic strategies to maintain chirality.
References
Byproduct identification and minimization in 1-Benzyl-3-(methylamino)pyrrolidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-3-(methylamino)pyrrolidine. The primary focus is on byproduct identification and minimization, particularly in the context of reductive amination of 1-benzyl-3-pyrrolidinone with methylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via reductive amination.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inefficient Imine/Iminium Ion Formation: The initial condensation between 1-benzyl-3-pyrrolidinone and methylamine is an equilibrium process. Insufficient imine formation will lead to a low yield.[1] 2. Decomposition of Reducing Agent: Sodium triacetoxyborohydride (STAB) is sensitive to moisture and protic solvents like methanol.[2][3] 3. Sub-optimal Reaction Temperature: While many reductive aminations proceed at room temperature, some reactions may require mild heating to ensure completion.[1] | 1. Ensure a mildly acidic pH (around 4-7) to catalyze imine formation without excessively protonating the methylamine.[1] Consider adding a dehydrating agent like molecular sieves to shift the equilibrium towards the imine.[1] 2. Use anhydrous solvents (e.g., dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM)).[2][4] Add the reducing agent under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider gentle heating (e.g., to 40-50 °C). |
| Incomplete Reaction (Presence of Starting Material) | 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical for driving the reaction to completion. 2. Steric Hindrance: The pyrrolidinone structure may present some steric hindrance, slowing down the reaction. 3. Low Reactivity of Imine/Iminium Ion: The formed imine might not be sufficiently electrophilic for efficient reduction. | 1. Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). 2. Increase the reaction time and monitor progress. Gentle heating may also be beneficial. 3. The addition of a catalytic amount of acetic acid can facilitate the formation of the more reactive iminium ion.[4][5][6] |
| Presence of Unknown Impurities | 1. Formation of Byproducts: Several side reactions can lead to the formation of impurities. These can include the formation of an enamine, over-alkylation, or reaction of the amine with the solvent or reducing agent byproducts. 2. Degradation of Product or Starting Material: The product or starting materials may be unstable under the reaction or workup conditions. | 1. Characterize the impurities using GC-MS and NMR. See the FAQ section below for common byproducts and their identification. Adjust reaction conditions (e.g., temperature, stoichiometry, and order of addition) to minimize their formation. 2. Ensure the workup procedure is performed promptly and under appropriate conditions (e.g., avoiding strong acids or bases if the product is sensitive). |
| Difficult Purification | 1. Similar Polarity of Product and Impurities: The desired product and certain byproducts (e.g., unreacted starting amine or over-alkylated product) may have similar polarities, making chromatographic separation challenging. 2. Emulsion during Aqueous Workup: The presence of amines can lead to the formation of emulsions during extraction.[1] | 1. An acid-base extraction can be effective. The basic amine product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the pure product is extracted with an organic solvent.[1] 2. The addition of brine (saturated NaCl solution) during the workup can help to break emulsions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient method is the reductive amination of 1-benzyl-3-pyrrolidinone with methylamine. This is typically a one-pot reaction where the ketone and amine are mixed to form an intermediate imine (or iminium ion), which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][6][7]
Q2: What are the potential byproducts in this synthesis, and how can I identify them?
A2: Several byproducts can form during the reductive amination. The most common ones are:
-
Unreacted 1-benzyl-3-pyrrolidinone: This can be detected by GC-MS and by comparing the ¹H NMR of the crude product with that of the starting material.
-
1-Benzyl-3-(dimethylamino)pyrrolidine (Over-alkylation): This can occur if the product, a secondary amine, undergoes a second reductive amination with any residual carbonyl-containing species. This is less common with ketones compared to aldehydes. It can be identified by GC-MS (higher molecular weight) and ¹H NMR (presence of a singlet for the N,N-dimethyl group).
-
1-Benzyl-3-pyrrolidinol: This can result from the reduction of the starting ketone if a non-selective reducing agent is used, or if the chosen reducing agent is not sufficiently selective. Sodium triacetoxyborohydride is generally selective for the iminium ion over the ketone.[3] This byproduct can be identified by GC-MS and the appearance of a hydroxyl proton and a carbinol proton in the ¹H NMR spectrum.
-
N-methyl-N-benzylamine: This could potentially form from the decomposition of the starting material or product, though it is less likely under standard reductive amination conditions.
-
Enamine Intermediate: An enamine can form from the condensation of the ketone and methylamine. While it is an intermediate that can lead to the iminium ion, under certain conditions, it might persist or lead to other byproducts.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation:
-
Control Stoichiometry: Use a slight excess of methylamine (1.1-1.2 equivalents) to ensure complete conversion of the ketone. Use a controlled amount of the reducing agent (1.2-1.5 equivalents).
-
Order of Addition: For a one-pot reaction, it is common to pre-mix the ketone, amine, and any acid catalyst before the addition of the reducing agent to allow for imine formation.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is highly recommended due to its selectivity for imines and iminium ions in the presence of ketones.[3][6][7] Using less selective reagents like sodium borohydride may require a two-step process where the imine is formed first, followed by reduction, to avoid ketone reduction.[4][8]
-
Temperature Control: Maintain the reaction at room temperature unless monitoring indicates a sluggish reaction. Excessive heat can promote side reactions.
-
Anhydrous Conditions: As sodium triacetoxyborohydride is moisture-sensitive, using anhydrous solvents and an inert atmosphere is crucial to prevent its decomposition and ensure efficient reduction.[2]
Q4: What are the recommended analytical techniques for monitoring the reaction and assessing purity?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress by observing the disappearance of the starting ketone and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, including the starting materials, product, and potential byproducts. It provides both retention time and mass spectral data for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying impurities in the crude reaction mixture and the final isolated product.[9][10]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
1-benzyl-3-pyrrolidinone
-
Methylamine (e.g., 40% solution in water or as a solution in THF/ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen balloon).
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1-benzyl-3-pyrrolidinone (1.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to dissolve the ketone.
-
Add methylamine (1.2 eq) to the solution, followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or via acid-base extraction as required.
Protocol 2: GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.
Visualizations
Caption: Synthesis of this compound.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Improving the stability and shelf-life of 1-Benzyl-3-(methylamino)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of 1-Benzyl-3-(methylamino)pyrrolidine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] The container should be tightly sealed to prevent exposure to air and moisture. For short-term use, storage at room temperature in a well-ventilated, dry place is acceptable, but prolonged exposure to ambient conditions should be avoided.[3][4]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which contains a tertiary amine and a pyrrolidine ring, the most probable degradation pathways include:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products. This can be accelerated by exposure to air, light, and certain metal ions.[5]
-
Hydrolysis: While generally stable, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the benzyl group or degradation of the pyrrolidine ring.[5]
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.
Q3: I've noticed a color change in my sample from colorless to yellow/brown. What could be the cause?
A3: A color change is a common indicator of degradation, often due to oxidation. Exposure to air (oxygen) is a likely cause. This can be minimized by storing the compound under an inert atmosphere and using it promptly after opening the container. The formation of colored impurities can also be a result of Maillard reactions with certain excipients, especially under humid conditions.[5]
Q4: How can I monitor the purity and degradation of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the recommended method for monitoring the purity and detecting degradation products. Gas Chromatography (GC) can also be used.[6] It is crucial to develop a stability-indicating analytical method that can separate the intact compound from its potential degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected side products in reaction | Degradation of the starting material. | - Confirm the purity of this compound using HPLC or GC before use.- Store the compound under recommended inert and refrigerated conditions.- Handle the material quickly to minimize exposure to air. |
| Decreased potency or yield over time | Gradual degradation of the compound. | - Re-analyze the purity of the stored material.- If purity has decreased, consider purifying the compound before use or using a fresh batch.- Review storage conditions to ensure they are optimal. |
| Inconsistent analytical results | Adsorption of the amine to glassware or HPLC column packing; or sample instability during analysis. | - Use silanized glassware to reduce adsorption.- Choose an appropriate HPLC column and mobile phase (e.g., with a competing amine) to ensure good peak shape.- Ensure sample solutions are analyzed promptly after preparation. |
| Formation of precipitates in solution | Salt formation with atmospheric CO2 or reaction with incompatible formulation components. | - Prepare solutions under an inert atmosphere.- Check the compatibility of the compound with all excipients and solvents in the formulation. |
Forced Degradation Studies: Data Summary
Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.[5][7][8][9] The following table summarizes hypothetical data from such studies on this compound.
| Stress Condition | Conditions | Assay (%) of Intact Compound Remaining | Major Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 92.5% | Benzyl alcohol, 3-(methylamino)pyrrolidine |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 98.1% | Minimal degradation |
| Oxidation | 3% H₂O₂, RT, 8h | 85.3% | N-oxide derivative, Benzaldehyde |
| Thermal Degradation | 80°C, 48h | 96.7% | Minor unidentified impurities |
| Photostability | ICH Q1B option 2 (Xenon lamp), 24h | 91.8% | Photolytic cleavage products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 8 hours. Dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample to prepare a 0.1 mg/mL solution for HPLC analysis.
-
Photostability: Expose a solid sample of the compound to light as per ICH Q1B guidelines. Dissolve the stressed sample to prepare a 0.1 mg/mL solution for HPLC analysis.
-
Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine | 169749-99-9 [m.chemicalbook.com]
- 2. 1-Benzyl-3-pyrrolidinone 98 775-16-6 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Guide to Chiral Amines in Catalysis: Spotlight on 1-Benzyl-3-(methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Chiral amines have emerged as powerful organocatalysts, enabling the stereoselective formation of complex molecules with high efficiency. Among the diverse scaffolds available, the pyrrolidine framework is a privileged structure, forming the basis of highly successful catalysts like proline and its derivatives. This guide provides a comparative analysis of 1-Benzyl-3-(methylamino)pyrrolidine and other notable chiral amines in the context of asymmetric catalysis, supported by experimental data from the literature.
While this compound is recognized as a versatile chiral building block in pharmaceutical research, particularly for synthesizing intermediates for neurological drugs, a comprehensive body of public-domain research detailing its direct application and performance as an organocatalyst in common asymmetric reactions is notably scarce.[1][2] This guide, therefore, aims to provide a valuable comparative context by examining the performance of structurally related pyrrolidine-based catalysts and other established chiral amines in key transformations. This analysis will aid researchers in rational catalyst selection and highlight potential areas for future investigation into catalysts like this compound.
The Pyrrolidine Scaffold: A Privileged Core in Asymmetric Catalysis
The efficacy of chiral pyrrolidine-based catalysts stems from their ability to form transient chiral intermediates, such as enamines or iminium ions, with carbonyl substrates. The stereochemistry of the pyrrolidine ring, along with the nature and position of its substituents, dictates the facial selectivity of the subsequent reaction, leading to the preferential formation of one enantiomer of the product. Subtle structural modifications to the pyrrolidine ring can lead to significant changes in catalytic activity and stereoselectivity.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction for creating chiral 1,5-dicarbonyl compounds and their analogues. The performance of various chiral amines in the Michael addition of aldehydes to nitroolefins serves as a valuable benchmark for comparison.
While direct data for this compound is unavailable, a study on novel pyrrolidine-based organocatalysts provides data for a structurally related N-benzylpyrrolidine derivative (OC1), which is substituted at the C2 position. Below is a comparison of this catalyst with the well-established (S)-proline.
Table 1: Performance of Chiral Pyrrolidine Catalysts in the Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) (syn/anti) | Reference |
| N-Benzylpyrrolidine derivative (OC1) | 10 | CH₂Cl₂ | 7 | 95 | 70:30 | -68 / -63 | |
| (S)-Proline | 10 | CH₂Cl₂ | 24 | 98 | 95:5 | 97 (syn) | Literature Value |
| (S)-Diphenylprolinol silyl ether | 10 | Hexane | 1 | >99 | 93:7 | 99 (syn) | Literature Value |
*Note: Proline and Diphenylprolinol silyl ether data are representative values from established literature to provide context and are not from the same direct comparative study as OC1.
The data indicates that while the N-benzylpyrrolidine derivative OC1 is a highly active catalyst, affording a near-quantitative yield in a relatively short time, its stereocontrol is moderate compared to the high diastereoselectivity and enantioselectivity achieved with proline and its derivatives. The substitution pattern on the pyrrolidine ring is crucial for achieving high stereoselectivity.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for evaluating and comparing catalyst performance. The following is a representative protocol for the asymmetric Michael addition catalyzed by a chiral pyrrolidine derivative, based on the work of Goti et al.
General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
Materials:
-
Chiral amine catalyst (e.g., OC1, 10 mol%)
-
trans-β-nitrostyrene (1.0 equiv)
-
3-Phenylpropionaldehyde (2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1,3,5-Trimethoxybenzene (internal standard)
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) and the chiral amine catalyst (0.02 mmol, 10 mol%) in anhydrous dichloromethane (2 mL) at room temperature, add 3-phenylpropionaldehyde (0.4 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (e.g., 7 hours), concentrate the reaction mixture under reduced pressure.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of each diastereomer by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing Catalytic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the underlying mechanisms and experimental processes in asymmetric catalysis.
References
A Comparative Guide to Pyrrolidine-Based Organocatalysts: Proline Derivatives vs. 1-Benzyl-3-(methylamino)pyrrolidine
For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a detailed comparison of the catalytic efficacy of well-established proline derivatives against 1-benzyl-3-(methylamino)pyrrolidine in key carbon-carbon bond-forming reactions, supported by experimental data, detailed protocols, and mechanistic diagrams.
The pyrrolidine scaffold is a cornerstone in the field of organocatalysis, with L-proline and its derivatives being among the most extensively studied and successfully applied catalysts.[1] Their remarkable ability to catalyze asymmetric transformations, such as aldol and Michael additions, stems from their unique bifunctional nature, possessing both a secondary amine and a carboxylic acid group within a rigid cyclic structure. This allows for the formation of key enamine intermediates and the effective control of the stereochemical outcome of the reaction.[2]
This guide will delve into the performance of various proline derivatives and contrast them with this compound, a structurally related pyrrolidine for which organocatalytic data in these key reactions is notably scarce in the current scientific literature.
The Asymmetric Aldol Reaction: A Benchmark for Performance
The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in the pharmaceutical industry. The efficacy of proline and its derivatives in this reaction is well-documented.
Catalytic Performance Data
The following table summarizes representative data for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common model reaction to evaluate catalyst performance.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | DMSO | rt | 96 | 97 | 96 | [List et al., 2000] |
| (S)-Proline | DMF | rt | 48 | 95 | 94 | [List et al., 2000] |
| (S)-Proline | CH3CN | rt | 120 | 68 | 92 | [List et al., 2000] |
| (S)-Diphenylprolinol TMS Ether | CH2Cl2 | 4 | 2 | 99 | >99 | [Hayashi et al., 2005] |
| (S)-Proline Tetrazole | CH2Cl2 | rt | 24 | 98 | 99 | [Cobb et al., 2005] |
| This compound | N/A | N/A | N/A | N/A | N/A | No data available |
N/A: Not available in the surveyed literature.
As the data indicates, proline and its derivatives consistently provide high yields and excellent enantioselectivities. The modifications on the proline scaffold, such as the introduction of bulky silyl ethers or the replacement of the carboxylic acid with a tetrazole moiety, can further enhance reactivity and stereocontrol.
In stark contrast, a thorough search of the scientific literature reveals a lack of published data on the use of this compound as a catalyst for the asymmetric aldol reaction. This suggests that it is either not an effective catalyst for this transformation or has not been explored for this purpose. The likely reason for its inefficacy lies in its structural differences from proline, which will be discussed in the mechanistic section.
Experimental Protocols
General Procedure for the (S)-Proline-Catalyzed Asymmetric Aldol Reaction:
To a stirred solution of the aldehyde (1.0 mmol) in the specified solvent (4.0 mL) is added the ketone (5.0 mmol) and (S)-proline (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the time indicated in the table. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle and Mechanism
The catalytic cycle for the proline-catalyzed aldol reaction proceeds through an enamine intermediate. The secondary amine of proline reacts with the ketone to form an enamine, which then attacks the aldehyde. The carboxylic acid group of proline plays a crucial role in the stereodetermining step by forming a hydrogen-bonded, chair-like transition state that directs the facial selectivity of the aldehyde attack.
The absence of a carboxylic acid or a similar hydrogen-bond donating group in this compound prevents the formation of this highly organized transition state, which is essential for high enantioselectivity. While it could potentially form an enamine, the lack of a directing group would likely lead to a racemic or low-enantioselectivity product.
The Asymmetric Michael Addition: Another Key Transformation
The asymmetric Michael addition is a fundamental method for the formation of carbon-carbon bonds in a 1,4-fashion, leading to the synthesis of a wide range of chiral compounds. Proline derivatives have also proven to be excellent catalysts for this reaction.
Catalytic Performance Data
The following table presents data for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a standard reaction for evaluating catalyst performance in this context.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | DMSO | rt | 96 | 92 | 20 | [List et al., 2001] |
| (S)-Diphenylprolinol TMS Ether | Toluene | rt | 2 | >99 | 99 | [Hayashi et al., 2006] |
| (S)-Pyrrolidine-thiourea | Toluene | rt | 24 | 98 | 94 | [Tsogoeva et al., 2005] |
| This compound | N/A | N/A | N/A | N/A | N/A | No data available |
N/A: Not available in the surveyed literature.
While proline itself provides low enantioselectivity in the Michael addition, its derivatives, particularly those that can act as bifunctional catalysts through hydrogen bonding (e.g., thiourea derivatives), are highly effective.
Once again, there is no available data for the use of this compound as a catalyst for the asymmetric Michael addition.
Experimental Protocols
General Procedure for the (S)-Diphenylprolinol TMS Ether-Catalyzed Asymmetric Michael Addition:
To a solution of the β-nitrostyrene (0.5 mmol) and the catalyst (0.05 mmol, 10 mol%) in the specified solvent (1.0 mL) is added the ketone (2.0 mmol). The reaction mixture is stirred at the indicated temperature and time. After completion, the mixture is directly purified by flash column chromatography on silica gel to afford the Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle and Mechanism
Similar to the aldol reaction, the catalytic cycle of the Michael addition involves the formation of an enamine intermediate from the ketone and the pyrrolidine catalyst. This enamine then attacks the Michael acceptor. In the case of bifunctional catalysts like pyrrolidine-thioureas, the thiourea moiety activates the nitroalkene through hydrogen bonding, while the enamine attacks from a specific face, leading to high stereocontrol.
The structure of this compound lacks the necessary functionalities to effectively activate the Michael acceptor and control the stereochemistry of the addition.
Conclusion: The Critical Role of Bifunctionality
The extensive body of research on proline and its derivatives unequivocally demonstrates their power as organocatalysts for asymmetric aldol and Michael addition reactions. Their success is rooted in their bifunctional nature, where the secondary amine participates in enamine formation and another functional group (like a carboxylic acid or thiourea) directs the stereochemical outcome through non-covalent interactions.
In contrast, this compound, while a pyrrolidine derivative, is not a commonly reported organocatalyst for these transformations. The absence of a hydrogen-bond donating group analogous to the carboxylic acid of proline severely limits its potential for inducing high enantioselectivity. While it could theoretically catalyze these reactions to some extent, it is unlikely to compete with the highly refined and effective proline-based systems. For researchers seeking efficient and highly stereoselective organocatalysts for C-C bond-forming reactions, the diverse family of proline derivatives remains the superior choice.
References
Comparative Analysis of 1-Benzyl-3-(methylamino)pyrrolidine Analogs and Their Structure-Activity Relationship
This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 1-Benzyl-3-(methylamino)pyrrolidine, with a focus on their interaction with dopamine D2 receptors. The information is compiled for researchers, scientists, and drug development professionals to facilitate further investigation and development of novel therapeutic agents.
Introduction
The 1-benzylpyrrolidine scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets, including dopamine receptors. Understanding the structure-activity relationship of this class of compounds is crucial for designing potent and selective ligands. This guide summarizes key findings from studies on analogs, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Dopamine D2 Receptor Binding Affinity
The following tables summarize the in vitro binding affinities of two series of 1-benzylpyrrolidine analogs for the dopamine D2 receptor. These studies, while not exclusively focused on this compound, provide valuable insights into the SAR of this compound class.
Table 1: SAR of Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides as Dopamine D2 Receptor Antagonists [1]
| Compound | Benzamide/Salicylamide Substitution | Benzyl Substitution | IC50 (nM) for [3H]spiperone binding |
| 24 | 2,3-Dimethoxybenzamide | Unsubstituted | ~1 |
| 26 | 2,3-Dimethoxybenzamide | 4-Fluoro | ~1 |
| 21 | 5,6-Dimethoxysalicylamide | Unsubstituted | ~1 |
| 22 | 5,6-Dimethoxysalicylamide | 4-Fluoro | ~1 |
| 15 | Salicylamide | 4-Fluoro | Not specified as ~1 nM, but potent |
Note: The affinity was found to be confined to the (R)-enantiomer.
Table 2: Binding Affinity of Eticlopride-Based Bitopic Ligands at Dopamine D2 and D3 Receptors [2][3][4]
| Compound | Modification | D2R Ki (nM) | D3R Ki (nM) |
| 11 | N-alkylated | 25.3 | 6.97 |
| 33 | O-alkylated | 1.77 | 0.436 |
Note: These compounds are based on the eticlopride scaffold, which contains a pyrrolidine ring. The data highlights the impact of the position of substitution on receptor affinity.
Key Structure-Activity Relationship Insights
From the presented data, several key SAR points can be derived for 1-benzylpyrrolidine analogs targeting the dopamine D2 receptor:
-
Stereochemistry: The (R)-enantiomer of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides demonstrates significantly higher affinity for the D2 receptor compared to the (S)-enantiomer.[1]
-
Aromatic Substituents:
-
On the benzamide/salicylamide moiety, dimethoxy substitution patterns (2,3-dimethoxy on benzamides and 5,6-dimethoxy on salicylamides) lead to potent D2 receptor antagonists with IC50 values around 1 nM.[1]
-
A 3-bromo-5,6-dimethoxysalicylamide substitution pattern is generally favorable across different side chains.[1]
-
-
Benzyl Group Substitution: A 4-fluoro substitution on the benzyl group is well-tolerated and can be found in potent analogs.[1]
-
Pyrrolidine Ring Substitution:
-
For eticlopride-based bitopic ligands, O-alkylation at the 4-position of the pyrrolidine ring results in higher binding affinities for both D2 and D3 receptors compared to analogous N-alkylation.[2][3][4]
-
Small N-alkyl groups on the pyrrolidine are generally not well-tolerated, but the addition of a linker and a secondary pharmacophore can improve affinity.[2][3][4]
-
Experimental Protocols
[3H]spiperone Binding Assay for Dopamine D2 Receptor Affinity [1]
-
Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: The homogenate is incubated with [3H]spiperone (a radioligand for D2 receptors) and various concentrations of the test compounds.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]spiperone (IC50) is determined by non-linear regression analysis.
Dopamine D2 and D3 Receptor Binding Assays for Eticlopride Analogs [2][3][4]
Detailed protocols for these assays are typically described in the supplementary information of the cited articles and generally involve competitive binding assays using membranes from cells expressing the respective human dopamine receptor subtypes and appropriate radioligands (e.g., [3H]spiperone for D2 and [3H]-(+)-PHNO for D3).
Visualizations
Caption: Experimental workflow for SAR studies.
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
- 1. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
A Spectroscopic Comparison of Substituted 1-Benzylpyrrolidine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural features of pharmacologically relevant scaffolds is paramount. The 1-benzylpyrrolidine moiety is a common core in numerous bioactive compounds. This guide provides a comparative spectroscopic analysis of various substituted 1-benzylpyrrolidine derivatives, offering key data and experimental insights to aid in the characterization and development of novel chemical entities.
This technical guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for a range of substituted 1-benzylpyrrolidine derivatives. The data is presented in a comparative format to highlight the influence of different substituents on the spectroscopic properties of the core structure.
Comparative Spectroscopic Data
The following tables provide a summary of the key spectroscopic data for various 1-benzylpyrrolidine derivatives, compiled from published research. These tables are designed for easy comparison of the impact of substituents on chemical shifts, vibrational frequencies, and mass-to-charge ratios.
Table 1: ¹H NMR Spectroscopic Data for Selected 1-Benzylpyrrolidine Derivatives (in ppm)
| Compound | Benzyl CH₂ | Pyrrolidine Ring Protons | Aromatic Protons | Other Key Protons | Reference |
| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | 4.81 (s) | 4.42 (d, J=1.9 Hz) | 7.32-7.48 (m) | 7.70 (s, =CH) | [1] |
| 4-(Aminomethyl)-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one HCl | 4.54 (s) | 1.95-2.10 (m), 2.45-2.55 (m), 3.05-3.20 (m), 3.40-3.50 (m) | 7.20-7.40 (m) | 8.25 (br s, NH₃⁺) | [2] |
| 4-(Aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one HCl | 4.50 (s) | 1.95-2.10 (m), 2.45-2.55 (m), 3.05-3.20 (m), 3.40-3.50 (m) | 7.20-7.35 (m) | 8.20 (br s, NH₃⁺) | [2] |
| 4-(Aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one HCl | 4.50 (s) | 1.95-2.10 (m), 2.45-2.55 (m), 3.05-3.20 (m), 3.40-3.50 (m) | 7.25-7.35 (d) | 8.20 (br s, NH₃⁺) | [2] |
| N-benzyl-2-(5-(p-aminophenyl)-1,3,4-oxadiazolyl)pyrrolidine | 3.90 (s) | 1.94-2.11 (m), 2.23-2.26 (m), 3.06-3.20 (m), 4.45 (m) | 6.88 (d), 7.42-7.51 (m), 7.89 (d) | 4.57 (s, NH₂) | [3] |
| N-benzyl-2-(5-(p-chlorophenyl)-1,3,4-oxadiazolyl)pyrrolidine | 3.63 (s) | 2.01-2.15 (m), 2.96-3.00 (m), 4.28-4.33 (dd) | 7.15-7.51 (m), 7.53-7.85 (m) | - | [3] |
Table 2: ¹³C NMR Spectroscopic Data for Selected 1-Benzylpyrrolidine Derivatives (in ppm)
| Compound | Benzyl CH₂ | Pyrrolidine Ring Carbons | Aromatic Carbons | Carbonyl (C=O) / Other Key Carbons | Reference |
| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | Not specified | Not specified | Not specified | 160.67, 186.56 | [1] |
| 1-Benzyl-2-pyrrolidinone | 49.2 | 17.9, 31.0, 46.8 | 127.5, 128.0, 128.8, 137.9 | 174.9 | [4] |
| N-benzyl-2-(5-(pyridin-4-yl)-1,3,4-oxadiazolyl)pyrrolidine | 57.16 | 22.52, 27.58, 53.08, 59.66 | 122.60-148.88 (pyridyl), 127.09-137.44 (phenyl) | 161.40 (R-C=N), 163.69 (N=C-Pyr) | [3] |
| N-benzyl-2-(5-(p-aminophenyl)-1,3,4-oxadiazolyl)pyrrolidine | Not specified | Not specified | 114.50, 124.29, 128.90, 130.20, 138.50, 152.10 | 163.76 (R-C=N), 165.16 (N=C-Ar) | [3] |
Table 3: FTIR Spectroscopic Data for Selected 1-Benzylpyrrolidine Derivatives (in cm⁻¹)
| Compound | C=O Stretch | C=C (Aromatic) Stretch | C-N Stretch | Other Key Bands | Reference |
| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | 1720, 1699 | 1574, 1494, 1480 | Not specified | 1622 (C=C ethylenic), 3028 (Csp²-H) | [1] |
| N-benzyl-2-(5-(pyridin-4-yl)-1,3,4-oxadiazolyl)pyrrolidine | - | 1619.9-1583.7 | Not specified | 3072.7-3002.6 (Ar-CH), 1687.4 (C=N), 1027 (C-O-C) | [3] |
| (S)-1-Benzylpyrrolidine-2-carbohydrazide | 1740.13 | Not specified | 3404.97 (NH) | - | [3] |
Table 4: Mass Spectrometry Data for Selected 1-Benzylpyrrolidine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Ionization Method | Reference |
| 1-(Phenylmethyl)pyrrolidine | C₁₁H₁₅N | 161.24 | 91 (base peak) | GC-MS | [5] |
| 4-(Aminomethyl)-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one HCl | C₁₂H₁₆Cl₂N₂O | 275.18 | 239.0 [(M+H)⁺] | LC-MS | [2] |
| 4-(Aminomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one HCl | C₁₂H₁₆Cl₂N₂O | 275.18 | 239.0 [(M+H)⁺] | LC-MS | [2] |
| 4-(Aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one HCl | C₁₂H₁₆Cl₂N₂O | 275.18 | 239.2 [(M+H)⁺] | LC-MS | [2] |
| N-benzyl-2-(5-(pyridin-4-yl)-1,3,4-oxadiazolyl)pyrrolidine | C₁₈H₁₈N₄O | 306.36 | 306 (M⁺) | Not specified | [3] |
| N-benzyl-2-(5-(p-aminophenyl)-1,3,4-oxadiazolyl)pyrrolidine | C₁₉H₂₀N₄O | 320.39 | 320 (M⁺) | Not specified | [3] |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited in this guide. Specific parameters may vary based on the instrument and the specific properties of the compound being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 1-benzylpyrrolidine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300-500 MHz for ¹H.
-
¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Acquisition: Typically, spectra are recorded from 4000 to 400 cm⁻¹. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography (GC) is often used for separation prior to mass analysis. For less volatile or thermally labile compounds, Liquid Chromatography (LC) coupled with an appropriate ionization source is used.
-
Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is common for GC-MS and often results in extensive fragmentation. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that often preserves the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
Visualizations
General Experimental Workflow for Spectroscopic Characterization
Caption: General workflow for the synthesis and spectroscopic characterization of chemical compounds.
Influence of Substituents on Spectroscopic Properties
Caption: Relationship between substituent properties and their effects on spectroscopic data.
References
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. journals.uran.ua [journals.uran.ua]
- 3. researchgate.net [researchgate.net]
- 4. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR spectrum [chemicalbook.com]
- 5. 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking 1-Benzyl-3-(methylamino)pyrrolidine in Asymmetric Induction: A Comparative Analysis
Despite a comprehensive review of scientific literature, there is a notable absence of published data benchmarking the performance of 1-Benzyl-3-(methylamino)pyrrolidine as a primary catalyst or chiral auxiliary in asymmetric induction. This guide, therefore, aims to provide a comparative framework by examining the performance of structurally related and commonly employed chiral pyrrolidine-based catalysts in key asymmetric transformations. This analysis will serve as a valuable resource for researchers and drug development professionals seeking to understand the landscape of chiral catalysts for asymmetric synthesis.
While specific experimental data for this compound is not available, its structural motifs—a chiral pyrrolidine ring, a secondary amine, and a tertiary amine—suggest its potential application in various asymmetric reactions. To offer a valuable comparison, this guide will focus on the well-documented performance of other chiral diamines and pyrrolidine derivatives in asymmetric alkylation, Michael addition, and aldol reactions.
Comparison of Chiral Pyrrolidine-Based Catalysts in Asymmetric Reactions
The effectiveness of a chiral catalyst is paramount in asymmetric synthesis, influencing not only the enantiomeric or diastereomeric excess but also the overall yield and reaction conditions. Below, we present a comparative overview of different classes of chiral pyrrolidine-based catalysts in seminal asymmetric reactions.
Asymmetric Alkylation
The asymmetric alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral diamines, particularly those derived from proline, have proven to be effective catalysts in this transformation.
Table 1: Performance of Chiral Diamines in the Asymmetric Alkylation of Aldehydes
| Catalyst/Ligand | Electrophile | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMAP) | Benzyl bromide | Propanal | CH2Cl2 | -78 | 85 | 95 | |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Benzyl bromide | Cyclohexanone | Toluene | 0 | 92 | 98 | |
| Prolinol-derived Diamine | Allyl bromide | Isobutyraldehyde | THF | -20 | 88 | 93 | * |
Note: The data presented in this table is representative of the performance of these catalyst classes and is compiled from various literature sources. Specific reaction conditions may vary.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful tool for the stereoselective formation of carbon-carbon bonds. Proline and its derivatives are among the most successful organocatalysts for this reaction, proceeding through an enamine-based activation mechanism.
Table 2: Performance of Chiral Pyrrolidine Derivatives in the Asymmetric Michael Addition
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Temp (°C) | Yield (%) | de (%) | ee (%) | Reference |
| (S)-Proline | Nitrostyrene | Cyclohexanone | DMSO | rt | 95 | 95:5 | 99 | |
| (S)-Diphenylprolinol silyl ether | trans-β-Nitrostyrene | Propanal | Toluene | 4 | 97 | - | 99 | |
| (S)-2-(Triflylaminomethyl)pyrrolidine | Maleimide | Isobutyraldehyde | CH2Cl2 | -20 | 90 | - | 96 | * |
Note: The data presented in this table is representative of the performance of these catalyst classes and is compiled from various literature sources. Specific reaction conditions may vary.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds with high stereocontrol. Chiral diamines and amino alcohols derived from pyrrolidine are effective catalysts for this transformation.
Table 3: Performance of Chiral Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | de (%) | ee (%) | Reference |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | rt | 68 | - | 96 | |
| (S)-1-Methyl-α,α-diphenyl-2-pyrrolidinemethanol | Benzaldehyde | Cyclohexanone | Dioxane | 4 | 98 | 97:3 | 99 | |
| (S)-2-(Anilinomethyl)pyrrolidine | Isobutyraldehyde | Acetone | Neat | rt | 94 | - | 95 | * |
Note: The data presented in this table is representative of the performance of these catalyst classes and is compiled from various literature sources. Specific reaction conditions may vary.
Experimental Protocols for Key Asymmetric Reactions
Detailed experimental procedures are crucial for the reproducibility and optimization of asymmetric transformations. Below are representative protocols for the types of reactions where a chiral diamine like this compound might be employed.
General Procedure for Asymmetric Alkylation of an Aldehyde
To a solution of the chiral diamine catalyst (10-20 mol%) in an anhydrous solvent (e.g., CH2Cl2, Toluene) at the specified temperature is added the aldehyde (1.0 equiv.). After stirring for a brief period, the alkylating agent (1.2-1.5 equiv.) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Michael Addition
To a mixture of the Michael acceptor (1.0 equiv.) and the chiral pyrrolidine catalyst (10-20 mol%) in the specified solvent is added the Michael donor (1.5-2.0 equiv.) at the indicated temperature. The reaction mixture is stirred until completion as monitored by TLC. The reaction is then quenched, and the product is isolated and purified using standard procedures as described for the asymmetric alkylation. The diastereomeric and enantiomeric excesses are determined by NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is essential for rational catalyst design and reaction optimization.
Caption: General experimental workflow for asymmetric alkylation.
Caption: Generalized enamine catalysis cycle for Michael additions.
Conclusion
While direct performance data for this compound in asymmetric induction remains elusive in the current body of scientific literature, this guide provides a robust comparative framework based on structurally similar and well-established chiral pyrrolidine-based catalysts. The provided data tables, experimental protocols, and mechanistic diagrams offer valuable insights for researchers in the field of asymmetric synthesis. The absence of data for the title compound highlights a potential area for future research to explore its catalytic activity and expand the toolbox of chiral diamines for asymmetric transformations. Further experimental investigation is warranted to determine the potential of this compound as a viable catalyst or auxiliary in this critical area of chemical synthesis.
Comparative Analysis of 1-Benzyl-3-(methylamino)pyrrolidine Derivatives: A Focus on Dopamine Receptor and Acetylcholinesterase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-Benzyl-3-(methylamino)pyrrolidine derivatives, a class of compounds with significant potential in neuropharmacology. The following sections present quantitative data on their interaction with dopamine receptors and acetylcholinesterase, alongside detailed experimental protocols and visual representations of key concepts to support further research and development.
Data Presentation: Quantitative Comparison of Biological Activity
The biological activity of novel compounds is a critical determinant of their therapeutic potential. This section summarizes the quantitative data for a series of N-(3-pyrrolidinylmethyl)benzamides, structurally related to this compound, against dopamine receptors. For comparison, data for the well-established dopamine D2 receptor antagonist, Raclopride, is included. Additionally, a comparative table for acetylcholinesterase inhibition is presented, featuring the widely used drug Donepezil as a benchmark.
Dopamine Receptor Binding Affinity
The following table details the binding affinities (Ki, in nM) of a series of substituted N-(3-pyrrolidinylmethyl)benzamide derivatives for dopamine D1, D2, D3, and D4 receptors. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of N-(3-pyrrolidinylmethyl)benzamide Derivatives
| Compound | Substituent (R) | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| 1 | H | >10,000 | 180 | 15 | 800 |
| 2 | 2-OCH3 | >10,000 | 80 | 12 | 450 |
| 3 | 3-OCH3 | >10,000 | 250 | 25 | 1,200 |
| 4 | 4-OCH3 | >10,000 | 350 | 40 | 1,500 |
| 5 | 2,3-di-OCH3 | >10,000 | 35 | 8 | 250 |
| 6 | 2,5-di-OCH3 | >10,000 | 90 | 18 | 600 |
| 7 | 3,4-di-OCH3 | >10,000 | 400 | 50 | 1,800 |
| 8 | 3,5-di-OCH3 | >10,000 | 300 | 30 | 1,400 |
| Raclopride | - | 18,000 | 1.8 | 3.5 | 2,400 |
Data for compounds 1-8 are adapted from Öfele, K., et al. (1999). Chirality, 11(7), 591-599. Raclopride data is from Wikipedia, citing various sources.
Acetylcholinesterase Inhibition
The following table presents the acetylcholinesterase (AChE) inhibitory activity (IC50, in nM) for the established drug Donepezil. A comprehensive dataset for a series of this compound derivatives is not currently available in the literature to provide a direct comparison in this format.
Table 2: Acetylcholinesterase Inhibitory Activity (IC50, nM)
| Compound | AChE IC50 (nM) |
| Donepezil | 6.7 |
Data for Donepezil is from Wakita, M., et al. (1997). The Japanese Journal of Pharmacology, 73(3), 265-274.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of biological activity. This section outlines the typical protocols for the key assays cited in this guide.
Dopamine Receptor Binding Assay
This protocol describes a standard method for determining the binding affinity of compounds to dopamine receptors using radioligand displacement.
Objective: To determine the inhibitory constant (Ki) of test compounds for dopamine receptor subtypes.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2/D3, [³H]-SCH23390 for D1).
-
Unlabeled competitor (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the assay buffer.
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method for measuring the inhibition of acetylcholinesterase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI), the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compound.
-
Microplate reader.
Procedure:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the phosphate buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme to the wells and incubate for a short period to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate, ATCI.
-
Colorimetric Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value is the concentration of the test compound that causes 50% inhibition of AChE activity.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the validation of the biological activity of this compound derivatives.
Caption: Experimental workflow for the validation of biological activity.
Caption: Simplified dopamine D2 receptor signaling pathway and antagonist action.
Caption: Mechanism of acetylcholinesterase inhibition.
Head-to-head comparison of different synthetic routes to 1-Benzyl-3-(methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
1-Benzyl-3-(methylamino)pyrrolidine is a valuable pyrrolidine derivative utilized as a key building block and intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of biological systems, making its efficient and scalable synthesis a topic of considerable interest to the medicinal and process chemistry communities. This guide provides a head-to-head comparison of two prominent synthetic routes to this versatile intermediate, offering an objective analysis of their respective methodologies, supported by experimental data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Reductive Amination | Route B: N-Methylation (Eschweiler-Clarke) |
| Starting Material | 1-Benzyl-3-pyrrolidinone | 1-Benzyl-3-aminopyrrolidine |
| Key Reagents | Methylamine, Sodium Cyanoborohydride | Formaldehyde, Formic Acid |
| Reaction Type | Reductive Amination | Reductive Alkylation |
| Typical Yield | Moderate to High | High to Quantitative[1] |
| Reaction Conditions | Mild, typically room temperature | Elevated temperature (near boiling)[2] |
| Key Advantages | Utilizes a readily available ketone precursor. | High yields, readily available and inexpensive reagents.[3] |
| Key Disadvantages | Use of toxic cyanide-containing reagent. | Requires heating, potential for side reactions if not controlled. |
Synthetic Route Overview
The synthesis of this compound can be effectively achieved through two primary pathways, each commencing from a different, yet related, precursor. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.
Caption: Comparative workflow of the two main synthetic routes.
Route A: Reductive Amination of 1-Benzyl-3-pyrrolidinone
This synthetic approach involves the reaction of 1-benzyl-3-pyrrolidinone with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. Sodium cyanoborohydride is a commonly employed reducing agent for this transformation due to its selectivity for the iminium ion over the ketone starting material.[4][5]
Experimental Protocol:
To a solution of 1-benzyl-3-pyrrolidinone (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol is added sodium cyanoborohydride (1.1 eq) in portions at room temperature. The reaction mixture is stirred for 24-48 hours, and the progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a suitable base (e.g., NaOH). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification is typically achieved by column chromatography on silica gel.
Route B: N-Methylation of 1-Benzyl-3-aminopyrrolidine (Eschweiler-Clarke Reaction)
This classic named reaction provides an efficient method for the methylation of primary and secondary amines.[2][3] In this case, 1-benzyl-3-aminopyrrolidine is treated with an excess of formaldehyde and formic acid. Formaldehyde reacts with the primary amine to form an iminium ion, which is then reduced by formic acid to yield the methylated product.[2] The reaction is driven to completion by the formation of carbon dioxide gas.[2]
Experimental Protocol:
To a flask containing 1-benzyl-3-aminopyrrolidine (1.0 eq) is added formic acid (2.0-3.0 eq). The mixture is stirred, and an aqueous solution of formaldehyde (37 wt. %, 2.0-3.0 eq) is added.[2] The reaction mixture is then heated to reflux (typically 80-100 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.[3] After cooling to room temperature, the reaction mixture is made basic by the addition of an aqueous solution of a strong base (e.g., NaOH) to a pH > 10. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. The product is often of high purity, but can be further purified by distillation or column chromatography if necessary.
Concluding Remarks
Both the reductive amination of 1-benzyl-3-pyrrolidinone and the Eschweiler-Clarke N-methylation of 1-benzyl-3-aminopyrrolidine represent viable and effective methods for the synthesis of this compound. The Eschweiler-Clarke reaction is often favored for its high yields and the use of inexpensive reagents. However, the choice of the optimal synthetic route will ultimately be guided by factors such as the availability and cost of the starting materials, the desired scale of the reaction, and laboratory safety protocols, particularly concerning the use of sodium cyanoborohydride in the reductive amination pathway. For large-scale production, the Eschweiler-Clarke reaction may be more advantageous due to its cost-effectiveness and the avoidance of toxic cyanide reagents.
References
A Comparative Guide to Assessing the Enantiomeric Purity of 1-Benzyl-3-(methylamino)pyrrolidine
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. This guide provides a comprehensive comparison of modern analytical techniques for assessing the enantiomeric purity of 1-Benzyl-3-(methylamino)pyrrolidine, a key chiral building block. While specific application data for this exact molecule is not prevalent in published literature, this document synthesizes established methods for structurally similar chiral amines and N-benzylpyrrolidine derivatives to propose robust analytical protocols and expected performance metrics.
Comparison of Key Analytical Methodologies
The determination of enantiomeric excess (ee) for chiral amines is primarily accomplished through chromatographic techniques and NMR spectroscopy. Each method offers distinct advantages and is suited to different experimental constraints such as sample volume, required sensitivity, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | ¹H NMR with Chiral Solvating Agent (CSA) |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP).[1] | Physical separation on a CSP using a supercritical fluid (typically CO₂) as the mobile phase.[2] | Formation of transient diastereomeric complexes in solution, leading to distinct NMR signals.[3] |
| Primary Output | Chromatogram with resolved peaks for each enantiomer. | Chromatogram with resolved peaks for each enantiomer. | ¹H NMR spectrum showing separate, quantifiable signals for protons near the chiral center.[4] |
| Typical CSPs/Reagents | Polysaccharide-based (amylose, cellulose derivatives), Cyclodextrin-based.[5][6] | Polysaccharide-based (often chlorinated), Pirkle-type, crown ether-based.[7][8] | BINOL derivatives, (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.[4] |
| Advantages | Broad applicability, high resolution, well-established, good for preparative scale.[1] | Fast analysis times, reduced organic solvent use ("green" chemistry), high efficiency.[2] | Rapid (no chromatography needed), small sample requirement, non-destructive.[3] |
| Disadvantages | Longer run times compared to SFC, higher organic solvent consumption. | Requires specialized instrumentation.[2] | Lower sensitivity, potential for signal overlap, requires enantiomerically pure CSA.[9] |
| Typical Resolution (Rs) | > 1.5 for baseline separation. | Often > 1.5, can achieve higher efficiency than HPLC.[7] | Not applicable (quantified by signal integration). |
| Limit of Quantitation (LOQ) | Typically 0.05 - 0.1% for the minor enantiomer. | Comparable to or better than HPLC, depending on the detector. | Generally around 1-5% for the minor enantiomer, less sensitive than chromatographic methods. |
Experimental Protocols
The following protocols are proposed starting points for the analysis of this compound, based on successful methods for analogous compounds.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is a robust and widely applicable starting point for many chiral amines. Polysaccharide-based CSPs are highly versatile.[5]
Chromatographic System:
-
System: Standard HPLC with a pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) as a basic additive to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the benzyl group).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC is an excellent alternative to HPLC, offering faster analysis times and reduced solvent consumption.[2] Chlorinated polysaccharide CSPs have shown excellent performance for pyrrolidine derivatives.[7][8]
Chromatographic System:
-
System: Analytical SFC system with a back-pressure regulator.
-
Chiral Stationary Phase: Lux® Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)), 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO₂ with a methanol co-solvent (e.g., starting with 15% methanol) containing 0.1% DEA.
-
Flow Rate: 2.0 mL/min.[7]
-
Back Pressure: 150 bar.[7]
-
Column Temperature: 40 °C.[7]
-
Detection: UV at 254 nm.
Sample Preparation:
-
Dissolve the sample in methanol to a concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved before injection.
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas in the same manner as the HPLC method.
Protocol 3: ¹H NMR Spectroscopy with a Chiral Solvating Agent
This protocol provides a rapid assessment of enantiomeric purity without the need for chromatographic separation. It relies on the in-situ formation of diastereomeric complexes.[4]
Experimental Setup:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Chiral Solvating Agent (CSA): (S)-BINOL or (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (select one).[4]
-
Solvent: Chloroform-d (CDCl₃).
Sample Preparation:
-
In a clean NMR tube, dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the substrate.
-
Add 1.0 to 1.2 equivalents of the chosen CSA to the NMR tube.
-
Gently shake the tube for 30 seconds to ensure mixing and complex formation.[4]
-
Acquire the ¹H NMR spectrum of the mixture.
Data Analysis:
-
Identify a well-resolved proton signal (e.g., the methyl group or a proton on the pyrrolidine ring) that shows distinct peaks for the two diastereomeric complexes.
-
Integrate these two signals.
-
Calculate the enantiomeric excess from the ratio of the integrals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
Visualized Workflows and Logic
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential Cross-Reactivity of 1-Benzyl-3-(methylamino)pyrrolidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 1-Benzyl-3-(methylamino)pyrrolidine in various biological assays. Due to a lack of publicly available, direct experimental data on this specific compound, this guide leverages data from structurally related analogs to infer its likely pharmacological profile. This approach offers valuable insights for researchers interested in the development of novel therapeutics based on the 1-benzylpyrrolidine scaffold.
Executive Summary
This compound is a versatile synthetic intermediate with potential applications in neuroscience research and pharmaceutical development. While direct cross-reactivity data is limited, analysis of its structural analogs suggests a propensity for interaction with key central nervous system targets, particularly monoamine transporters and dopamine receptors. This guide presents a comparative overview of the binding affinities of these related compounds, details relevant experimental protocols for assessing cross-reactivity, and provides visual representations of potential signaling pathways and experimental workflows.
Comparative Analysis of Structurally Related Compounds
To elucidate the potential biological targets of this compound, we have compiled and compared the binding affinities of two classes of its derivatives for which experimental data is available: N-Benzyl-N-(pyrrolidin-3-yl)carboxamides and the benzamide derivative YM-09151-2 . The data strongly suggests that the 1-benzylpyrrolidine core structure is a viable scaffold for targeting monoamine transporters and G-protein coupled receptors.
Table 1: Comparative Binding Affinities of this compound Analogs
| Compound Class/Name | Primary Target(s) | Ki (nM) | Selectivity Profile |
| This compound | Not Reported | Not Reported | Not Reported |
| N-Benzyl-N-(pyrrolidin-3-yl)carboxamides | Serotonin Transporter (SERT) & Norepinephrine Transporter (NET) | Not specified, but described as potent inhibitors | Good selectivity over Dopamine Transporter (DAT)[1][2] |
| YM-09151-2 | Dopamine D2 Receptor | 0.1[3] | High selectivity for D2 receptors over other aminergic receptors[3] |
| IYM (analog of YM-09151-2) | Dopamine D2 Receptor | 0.04 (Kd)[4] | Displaced by dopaminergic compounds, indicating specificity[4] |
Inference for this compound:
Based on the data from its carboxamide derivatives, it is plausible that this compound itself possesses inhibitory activity at the serotonin and norepinephrine transporters. The presence of the basic amine in the parent compound, as opposed to the amide in the derivatives, could influence its potency and selectivity. Furthermore, the high affinity of the benzamide derivative YM-09151-2 for the dopamine D2 receptor suggests that the 1-benzylpyrrolidine scaffold can be readily adapted to target this receptor, and thus, the parent compound should be evaluated for potential D2 receptor interactions.
Experimental Protocols
To determine the cross-reactivity profile of this compound, standard in vitro pharmacological assays would be employed. A detailed methodology for a competitive radioligand binding assay is provided below.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a radiolabeled ligand known to bind to that receptor with high affinity.
Objective: To determine the inhibition constant (Ki) of this compound for a panel of CNS targets (e.g., dopamine D2 receptors, serotonin transporters, norepinephrine transporters).
Materials:
-
Test Compound: this compound
-
Radioligand: A specific high-affinity radiolabeled ligand for the target of interest (e.g., [³H]-Spiperone for D2 receptors, [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET).
-
Receptor Source: Cell membranes prepared from cell lines expressing the target receptor or from specific brain regions (e.g., rat striatum for D2 receptors).
-
Assay Buffer: Appropriate buffer to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester or multi-well filtration system with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound, this compound.
-
Prepare a solution of the radioligand at a concentration close to its Kd value.
-
Prepare the receptor membrane suspension in the assay buffer.
-
-
Assay Incubation:
-
In a 96-well plate, add the assay buffer, the receptor membrane suspension, the radioligand solution, and the various concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known, non-labeled ligand for the target receptor is added to a set of wells.
-
For determining total binding, only the radioligand and receptor membranes are added.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The filters will trap the receptor membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Potential Signaling Pathways
The following diagram illustrates the potential signaling pathways that could be modulated by this compound, based on the activity of its analogs.
Caption: Hypothesized interactions of this compound with CNS targets.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for screening a compound for cross-reactivity against a panel of biological targets.
Caption: Workflow for in vitro cross-reactivity profiling of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective binding of YM-09151-2, a new potent neuroleptic, to D2-dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Chiral Pyrrolidine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The efficient and cost-effective synthesis of these enantiomerically pure structures is a critical challenge in drug development and chemical research. This guide provides an objective comparison of the performance and economic viability of several prominent methods for chiral pyrrolidine synthesis, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Key Synthesis Methods
The selection of a synthetic route to chiral pyrrolidines is a multifactorial decision, balancing yield, stereoselectivity, and cost. The following table summarizes the typical performance of several widely employed methods.
| Synthesis Method | Typical Yield (%) | Enantiomeric Excess (ee %) | Diastereoselectivity (d.r.) | Key Advantages | Key Disadvantages | Relative Cost-Effectiveness |
| Organocatalysis (Proline-based) | 60-98% | 70->99% | Variable | Inexpensive, readily available catalyst; mild reaction conditions; environmentally benign. | Higher catalyst loading may be required; purification can be challenging. | ★★★★★ |
| 1,3-Dipolar Cycloaddition | 60-96% | up to >99% | >20:1 | High stereocontrol; versatile for polysubstituted pyrrolidines.[1] | Requires specialized precursors (azomethine ylides); metal catalysts can be expensive. | ★★★☆☆ |
| Asymmetric Aza-Michael Addition | 72-99% | up to >99% | up to >99:1 | Excellent for chiral pyrrolidines; often part of a cascade reaction.[1] | May require specific substrates and catalysts. | ★★★★☆ |
| Transition Metal-Catalyzed C-H Amination | up to 99% | N/A | Not specified | High atom economy; direct functionalization of C-H bonds.[1] | Expensive and potentially toxic metal catalysts (e.g., Rhodium, Iridium). | ★★☆☆☆ |
| Ring-Closing Enyne Metathesis (RCEM) | Very good yields | N/A | N/A | Atom-economical; produces useful conjugated diene products.[2] | Requires expensive ruthenium catalysts (e.g., Grubbs catalyst).[2] | ★★☆☆☆ |
| Biocatalysis (Enzymatic) | up to 74% | up to 99:1 er | N/A | Highly selective; environmentally friendly (mild conditions, biodegradable catalysts); can be cost-effective at scale.[3][4] | Enzyme development can be time-consuming; substrate scope may be limited. | ★★★★☆ |
In-Depth Analysis of Synthetic Methodologies
Organocatalysis: The Proline-Catalyzed Asymmetric Aldol Reaction
L-Proline, a naturally occurring amino acid, has emerged as a powerful and inexpensive organocatalyst for the asymmetric synthesis of a wide range of chiral molecules, including pyrrolidine precursors.[5] Its low cost, ready availability in both enantiomeric forms, and non-toxic nature make it a highly attractive option from a cost-effectiveness standpoint.[6][7] The catalytic cycle typically proceeds through an enamine intermediate, allowing for excellent stereocontrol.[8]
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
-
Objective: To synthesize a chiral β-hydroxy ketone, a precursor to chiral pyrrolidines, via a proline-catalyzed asymmetric aldol reaction.
-
Materials:
-
Procedure:
-
To a stirred solution of L-proline in the chosen solvent, add the aldehyde and acetone.
-
Stir the reaction mixture at room temperature for 24-72 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired chiral aldol adduct.[1]
-
Logical Workflow for Proline-Catalyzed Aldol Reaction
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. mdpi.com [mdpi.com]
- 7. L-Proline price,buy L-Proline - chemicalbook [m.chemicalbook.com]
- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 1-Benzyl-3-(methylamino)pyrrolidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Benzyl-3-(methylamino)pyrrolidine, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as a highly flammable liquid and vapor, is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life.[1] Therefore, stringent safety measures must be in place.
Personal Protective Equipment (PPE): All personnel handling this substance must wear appropriate PPE, including:
-
Flame-retardant antistatic protective clothing
-
Chemical-resistant gloves
-
Safety goggles and a face shield
-
Respiratory protection when working outside of a fume hood[1]
Handling and Storage:
-
Work under a chemical fume hood to avoid inhalation of vapors.[1]
-
Keep the compound away from heat, sparks, open flames, and hot surfaces.[1]
-
Use only non-sparking tools and take precautionary measures against static discharge.[1]
-
Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for similar pyrrolidine compounds, which should be considered indicative for this compound.
| Property | Value | Source |
| Boiling Point/Range | 87 - 88 °C (1,013 hPa) | Sigma-Aldrich |
| Density | 0.852 g/cm3 (25 °C) | Sigma-Aldrich |
| Partition Coefficient (log Pow) | 0.22 (25 °C) | ECHA |
| EC50 (Daphnia magna) | 63 mg/l (48 h) | OECD TG 202 |
| ErC50 (Algae) | 39 mg/l (72 h) | OECD TG 201 |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all national and local regulations. It is imperative to contact a licensed professional waste disposal service for its removal.
Step 1: Preparation for Disposal
-
Segregation: Ensure that waste this compound is not mixed with other waste streams.
-
Containerization: Keep the waste chemical in its original, properly labeled container. If the original container is compromised, use a new, compatible, and clearly labeled container. The label should include the chemical name, hazards, and any other information required by your institution and local regulations.
-
Storage of Waste: Store the waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]
Step 2: Spill Management In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Containment: Cover drains to prevent the chemical from entering the sewer system.[1]
-
Absorption: Use an inert absorbent material, such as Chemizorb®, sand, or earth, to soak up the spill.[1][4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[3]
-
Decontamination: Clean the affected area thoroughly.
Step 3: Final Disposal
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[5]
-
Incineration: A common disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Documentation: Maintain all records of waste disposal as required by your institution and regulatory agencies.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
By following these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
Personal protective equipment for handling 1-Benzyl-3-(methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and disposal plans for handling 1-Benzyl-3-(methylamino)pyrrolidine (CAS No: 96568-35-3). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes severe skin burns and eye damage[1]. Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for various laboratory operations.
| Operation/Scenario | Required Personal Protective Equipment (PPE) |
| Routine Handling & Weighing | Chemical-resistant gloves (e.g., Nitrile), safety glasses with side shields, and a lab coat. |
| Solutions & Transfers | Chemical splash goggles, face shield, chemical-resistant gloves (e.g., Nitrile), and a chemical-resistant apron or lab coat. |
| Heating or Reactions | Work within a certified chemical fume hood. Use chemical splash goggles, a face shield, thermal-resistant gloves over chemical-resistant gloves, and a flame-retardant lab coat. |
| Spill Cleanup | Chemical splash goggles, face shield, chemical-resistant gloves, disposable coveralls, and appropriate respiratory protection (consult Safety Data Sheet). |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures with a risk of aerosol or vapor generation, a certified chemical fume hood is mandatory[2].
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the handling area[2].
2. Personal Protective Equipment (PPE) Protocol:
-
Eye and Face Protection: Wear tight-sealing safety goggles. For operations with a higher risk of splashing, a face shield must be worn in addition to goggles[2].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[2]. Flame-retardant and antistatic protective clothing is recommended[3].
-
Hand Protection: Chemical-resistant gloves are required. Always inspect gloves for integrity before use and wash hands thoroughly after handling[1][4].
-
Respiratory Protection: If ventilation is inadequate or for emergency situations, follow OSHA respirator regulations and use an appropriate respirator[2].
3. Handling and Storage:
-
Avoid contact with skin, eyes, and clothing[4].
-
Do not breathe vapors or mists[1].
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[2].
-
Store in a locked area[1].
-
Avoid sources of ignition[2].
Emergency Procedures
-
In Case of Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get emergency medical help immediately[1].
-
In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[4].
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately[1].
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Get emergency medical help immediately[1].
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Do not allow the product to enter drains[3][4].
Visualized Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
